2,6-Difluorobenzylphosphonic acid
Descripción
Propiedades
Fórmula molecular |
C7H7F2O3P |
|---|---|
Peso molecular |
208.10 g/mol |
Nombre IUPAC |
(2,6-difluorophenyl)methylphosphonic acid |
InChI |
InChI=1S/C7H7F2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Clave InChI |
BNNGITGCJOYNHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CP(=O)(O)O)F |
Origen del producto |
United States |
A Technical Guide to 2,6-Difluorobenzylphosphonic Acid: Structure, Synthesis, and Applications in Drug Discovery
Abstract
2,6-Difluorobenzylphosphonic acid is a key organophosphorus compound that has emerged as a valuable building block in medicinal chemistry. Its unique molecular architecture, featuring a difluorinated aromatic ring and a phosphonic acid moiety, confers advantageous physicochemical properties for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the molecular structure, weight, and properties of 2,6-difluorobenzylphosphonic acid. It further details a robust synthetic protocol for its preparation and discusses its critical role as a phosphotyrosine isostere in the development of enzyme inhibitors, particularly for protein tyrosine phosphatases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.
Physicochemical Properties and Molecular Structure
A thorough understanding of the fundamental physicochemical properties of 2,6-difluorobenzylphosphonic acid is essential for its effective application in research and development.
Molecular Structure and Weight
The molecular formula of 2,6-difluorobenzylphosphonic acid is C₇H₇F₂O₃P. Its structure is characterized by a phosphonic acid group attached to a methylene bridge, which is in turn bonded to a benzene ring substituted with two fluorine atoms at the ortho positions.
The molecular weight is calculated as follows:
-
Carbon (C): 7 × 12.011 u = 84.077 u
-
Hydrogen (H): 7 × 1.008 u = 7.056 u
-
Fluorine (F): 2 × 18.998 u = 37.996 u
-
Oxygen (O): 3 × 15.999 u = 47.997 u
-
Phosphorus (P): 1 × 30.974 u = 30.974 u
-
Total Molecular Weight: 208.10 g/mol
The key identifiers and properties of 2,6-difluorobenzylphosphonic acid are summarized in the table below.
| Property | Value |
| IUPAC Name | (2,6-Difluorobenzyl)phosphonic acid |
| CAS Number | 273211-31-7 |
| Molecular Formula | C₇H₇F₂O₃P |
| Molecular Weight | 208.10 g/mol |
| Appearance | Solid |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CP(=O)(O)O)F |
| InChI Key | BNNGITGCJOYNHF-UHFFFAOYSA-N |
Structural Diagram
Caption: 2D molecular structure of 2,6-Difluorobenzylphosphonic acid.
Synthesis and Characterization
The synthesis of 2,6-difluorobenzylphosphonic acid is reliably achieved through a two-step process involving the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acidic hydrolysis to yield the final product.
Synthetic Workflow
Caption: Synthetic workflow for 2,6-Difluorobenzylphosphonic acid.
Experimental Protocol
Materials:
-
2,6-Difluorobenzyl bromide
-
Triethyl phosphite
-
Toluene (anhydrous, optional)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Part 1: Synthesis of Diethyl (2,6-difluorobenzyl)phosphonate
-
Reaction Setup: A flame-dried round-bottom flask is equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: 2,6-Difluorobenzyl bromide (1.0 eq) is added to the flask. An excess of triethyl phosphite (1.5-2.0 eq) is then added. The reaction can be performed neat or in a high-boiling anhydrous solvent such as toluene.
-
Reaction: The mixture is heated to reflux (typically 120-160 °C) under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 4-12 hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. Excess triethyl phosphite and the ethyl bromide byproduct are removed by vacuum distillation. The crude diethyl (2,6-difluorobenzyl)phosphonate can be further purified by vacuum distillation to yield a colorless oil.
Part 2: Hydrolysis to 2,6-Difluorobenzylphosphonic Acid
-
Hydrolysis Setup: The crude or purified diethyl (2,6-difluorobenzyl)phosphonate is placed in a round-bottom flask with a reflux condenser.
-
Acid Addition: Concentrated hydrochloric acid is added to the flask.
-
Reaction: The mixture is heated to reflux for 6-12 hours. The hydrolysis proceeds in two steps, and the progress can be monitored by ³¹P NMR, observing the shift from the phosphonate ester to the final phosphonic acid.
-
Isolation and Purification: Upon cooling, the 2,6-difluorobenzylphosphonic acid often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water, and can be recrystallized from water or an ethanol/water mixture to afford the purified product as a white solid. The product is then dried under vacuum.
Characterization
The structural integrity and purity of the synthesized 2,6-difluorobenzylphosphonic acid should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: To confirm the presence and integration of the aromatic and methylene protons.
-
¹³C NMR: To identify all unique carbon environments.
-
¹⁹F NMR: To confirm the presence of the two fluorine atoms on the aromatic ring.
-
³¹P NMR: This is a crucial technique for characterizing phosphonic acids. A single resonance in the expected chemical shift range confirms the presence of the phosphonic acid moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Applications in Drug Development: A Phosphotyrosine Isostere
A significant application of 2,6-difluorobenzylphosphonic acid in medicinal chemistry is its use as a non-hydrolyzable phosphotyrosine (pTyr) isostere.[1] Tyrosine phosphorylation is a fundamental mechanism in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[2] Protein tyrosine phosphatases (PTPs) are enzymes that dephosphorylate pTyr residues, acting as key negative regulators of these signaling pathways.[3]
The phosphonic acid group of 2,6-difluorobenzylphosphonic acid mimics the phosphate group of pTyr, while being resistant to enzymatic hydrolysis.[4] The difluorobenzyl moiety can then be further functionalized to achieve specific binding to the active site of target PTPs.[5] This makes derivatives of 2,6-difluorobenzylphosphonic acid promising candidates for the development of PTP inhibitors.
Targeting Protein Tyrosine Phosphatases
Several PTPs, such as PTP1B and SHP2, are considered important therapeutic targets.[6][7] PTP1B is a negative regulator of insulin and leptin signaling, and its inhibition is a potential strategy for the treatment of type 2 diabetes and obesity. SHP2 is an oncogenic PTP, and its inhibition is being explored for cancer therapy.[3]
Derivatives of 2,6-difluorobenzylphosphonic acid can be designed to bind to the active site of these PTPs, preventing the dephosphorylation of their natural substrates and thereby modulating the corresponding signaling pathways.
Caption: Inhibition of PTP-mediated signaling by a 2,6-difluorobenzylphosphonic acid derivative.
Conclusion
2,6-Difluorobenzylphosphonic acid represents a molecule of significant interest to the drug discovery community. Its well-defined physicochemical properties and accessible synthetic route make it a practical and valuable tool for medicinal chemists. The ability of its derivatives to act as stable mimics of phosphotyrosine provides a powerful strategy for the design of potent and selective inhibitors of protein tyrosine phosphatases, with potential applications in a range of therapeutic areas. This guide has provided a comprehensive overview of the core technical aspects of this compound, intended to facilitate its application in the ongoing quest for novel and effective medicines.
References
-
Synthesis and biological evaluation of alpha,alpha-difluorobenzylphosphonic acid derivatives as small molecular inhibitors of protein-tyrosine phosphatase 1B. PubMed. [Link]
-
Phosphonate - Wikipedia. Wikipedia. [Link]
-
Phosphotyrosine Isosteres: Past, Present and Future - PMC. NCBI. [Link]
-
Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC. NCBI. [Link]
-
Proteinaceous Regulators and Inhibitors of Protein Tyrosine Phosphatases - PMC. NCBI. [Link]
-
Covalent inhibition of protein tyrosine phosphatases - PMC. NCBI. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]
-
Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Hilaris Publisher. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteinaceous Regulators and Inhibitors of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and biological evaluation of alpha,alpha-difluorobenzylphosphonic acid derivatives as small molecular inhibitors of protein-tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Versatility and Synthetic Paradigms of Benzylphosphonate Derivatives
Introduction: The Isosteric Advantage in Medicinal Chemistry
Organophosphonates have fundamentally reshaped rational drug design by serving as highly stable isosteres of natural phosphates. At the core of their utility is the carbon-phosphorus (C-P) bond. Unlike the oxygen-phosphorus (O-P) ester linkages found in endogenous phosphates—which are highly susceptible to rapid hydrolytic cleavage by ubiquitous phosphatases—the C-P bond in benzylphosphonates is enzymatically robust[1].
This metabolic stability allows benzylphosphonate derivatives to act as persistent transition-state analogs, competitive inhibitors, and receptor modulators. Furthermore, the presence of the benzyl ring provides a highly tunable scaffold; synthetic modifications to the phenyl ring directly modulate the electronic distribution, steric bulk, and lipophilicity of the molecule, thereby dictating its membrane permeability and target specificity[2][3].
Biological Activity Profile and Therapeutic Targeting
Benzylphosphonate derivatives exhibit a broad spectrum of biological activities, making them invaluable in the pursuit of novel therapeutics.
-
Antimicrobial Efficacy: The rising tide of antibiotic resistance necessitates novel pharmacophores. Diethyl benzylphosphonates have demonstrated potent and selective antibacterial properties, particularly against pathogenic strains of Escherichia coli (K12 and R2-R3). The introduction of a pinacol boronic ester group at the para position of the phenyl ring significantly enhances both antimicrobial activity and selectivity, outperforming traditional antibiotics like ciprofloxacin in preliminary cellular studies[2].
-
Neurodegenerative Disease Modulators: In the context of Alzheimer's disease, maintaining synaptic acetylcholine (ACh) levels is a primary therapeutic strategy. A series of novel (aminomethyl)benzylphosphonates have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking and in vitro assays reveal that ortho-substituted derivatives, such as compound 8a, act as potent AChE inhibitors (IC50 = 1.215 µM), utilizing the phosphonate moiety to anchor into the enzyme's catalytic gorge[4].
-
Cytostatic and Anticancer Agents: Through tandem Kabachnik–Fields reactions, α-aminobenzylphosphonates can be functionalized into phosphinoylmethyl derivatives. These compounds exhibit pronounced, selective cytostatic effects against various tumor cell lines, including breast and prostatic adenocarcinomas, positioning them as promising alternative chemotherapeutic agents[5][6].
-
Metabolic Regulation: Derivatives such as NO-1886 (diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate) function as potent lipoprotein lipase activators. By modulating lipid metabolism, these compounds and their active metabolites reduce plasma triglyceride levels, offering a targeted approach to treating hyperlipidemia[7][8].
Quantitative Data Summary
| Compound Class | Primary Target / Pathogen | Key Derivative / Modification | Efficacy Metric | Ref. |
| Diethyl Benzylphosphonates | Escherichia coli (K12/R2) | Pinacol boronic ester derivative | High selectivity / Low MIC | [2] |
| (Aminomethyl)benzylphosphonates | Acetylcholinesterase (AChE) | Compound 8a (ortho-substituted) | IC50 = 1.215 µM | [4] |
| α-Aminobenzylphosphonates | Breast/Prostate Carcinoma | Phosphinoylmethyl derivative 2e | Significant cytostatic effect | [5][6] |
| Carbamoyl-benzylphosphonates | Lipoprotein Lipase | NO-1886 | High LPL activation | [8] |
Mechanistic Pathways
The rational design of these inhibitors relies on a predictable cascade of molecular interactions. For instance, the inhibition of AChE by (aminomethyl)benzylphosphonates follows a competitive binding logic where the stable C-P bond prevents enzymatic degradation of the inhibitor itself, leading to the accumulation of neurotransmitters.
Logical relationship of AChE inhibition by (aminomethyl)benzylphosphonates.
Advanced Synthetic Methodologies
To synthesize these complex derivatives, modern medicinal chemistry demands protocols that are high-yielding, scalable, and environmentally benign. Below are two self-validating protocols detailing the synthesis of core benzylphosphonate scaffolds and their advanced functionalization.
Protocol 1: Green Synthesis of Benzyl Phosphonates via PEG-400/KI Catalysis
-
Causality & Rationale: Traditional Michaelis-Arbuzov reactions require harsh thermal conditions (150–160 °C) and generate volatile alkyl halide byproducts[1][9]. To circumvent this, a sustainable protocol utilizing Polyethylene Glycol 400 (PEG-400) and Potassium Iodide (KI) is employed. PEG-400 acts as a benign, recyclable solvent that stabilizes the transition state. KI serves as a nucleophilic catalyst: it converts the starting benzyl chloride/bromide into a highly reactive benzyl iodide intermediate in situ (Finkelstein-type reaction), which undergoes rapid nucleophilic attack by the phosphite. K₂CO₃ is utilized to deprotonate the dialkyl phosphite, increasing its nucleophilicity[1][10].
Step-by-Step Methodology:
-
Reagent Assembly: In a round-bottom flask, combine benzyl halide (1.0 mmol), dialkyl phosphite (1.0 mmol), K₂CO₃ (2.0 mmol), and KI (0.3 mmol)[1].
-
Solvent Addition: Add 0.5 g of PEG-400 to the mixture. The use of PEG-400 eliminates the need for toxic organic solvents[1].
-
Reaction Execution: Stir the mixture at room temperature (25 °C) for 6 hours[1].
-
Self-Validation (Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (9:1) eluent. The disappearance of the benzyl halide spot confirms complete conversion[1].
-
Extraction: Upon completion, extract the product with diethyl ether (2 × 10 mL). The PEG-400 phase remains separate and can be recycled[1].
-
Purification: Concentrate the organic layer under reduced pressure and purify the residual oil via silica gel column chromatography to yield the pure benzylphosphonate[1].
Experimental workflow for the green synthesis of benzylphosphonates.
Protocol 2: Palladium-Catalyzed Synthesis of Boronic Ester Derivatives
-
Causality & Rationale: The introduction of a boronic acid/ester moiety significantly amplifies the antimicrobial selectivity of benzylphosphonates[2]. A Miyaura borylation is utilized. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand effectively prevents the deactivation of the palladium center and sterically drives the reductive elimination step, ensuring high yields of the boronic ester without protodeboronation side reactions[2].
Step-by-Step Methodology:
-
Preparation: In a three-neck round-bottom flask equipped with a thermometer, dissolve diethyl 4-bromobenzylphosphonate (0.65 mmol, 200 mg), bis(pinacolato)diboron (0.78 mmol, 237 mg), and KOAc (2.0 mmol, 196 mg) in dry 1,4-dioxane (7.5 mL)[2].
-
Degassing (Critical Step): Purge the solution with argon for 15 minutes[2]. Causality: Oxygen must be strictly excluded to prevent the oxidative quenching of the active Pd(0) catalytic species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.04 mmol, 29 mg) to the degassed mixture[2].
-
Thermal Activation: Heat the reaction mixture to 65 °C and stir overnight under an argon atmosphere[2].
-
Self-Validation (Monitoring): Analyze an aliquot via ³¹P NMR spectroscopy. The shift in the phosphorus signal confirms the structural integrity of the phosphonate group during the cross-coupling process[2].
-
Workup & Purification: Cool the mixture, evaporate the 1,4-dioxane under reduced pressure, and filter the residue through a celite pad using ethyl acetate to remove palladium black. Purify via column chromatography to isolate the target compound[2].
References
-
Title: Synthetic Routes to Functionalized Phosphonates for Drug Discovery: Application Notes and Protocols Source: benchchem.com URL: 9
-
Title: The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents Source: nih.gov URL: 2
-
Title: A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System Source: nih.gov URL: 1
-
Title: Synthesis of substituted benzyl phosphonates in PEG-400 Source: researchgate.net URL: 10
-
Title: Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) Source: proquest.com URL: 4
-
Title: NO-1886 | 133208-93-2 Source: chemicalbook.com URL: 7
-
Title: Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation Source: nih.gov URL: 5
-
Title: Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) Source: nih.gov URL: 8
-
Title: New N-Acyl-, as well as N phosphonoylmethyl- and N-phosphinoylmethyl-alfa-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol Source: researchgate.net URL: 6
-
Title: Diethyl (2,3-difluorobenzyl)phosphonate Source: benchchem.com URL: 3
Sources
- 1. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl (2,3-difluorobenzyl)phosphonate | Benchchem [benchchem.com]
- 4. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - ProQuest [proquest.com]
- 5. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NO-1886 | 133208-93-2 [chemicalbook.com]
- 8. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
2,6-Difluorobenzylphosphonic Acid: A Versatile Scaffold for Innovative Research Applications
Abstract: This in-depth technical guide explores the multifaceted research potential of 2,6-Difluorobenzylphosphonic acid. While direct applications of this specific molecule are emerging, its structural components—a phosphonic acid group and a difluorinated benzyl ring—position it as a highly promising candidate for significant advancements in both drug discovery and materials science. This document serves as a roadmap for researchers, scientists, and drug development professionals, elucidating the scientific rationale behind its potential applications and providing detailed experimental protocols to facilitate its exploration. We will delve into its prospective roles as an enzyme inhibitor, an antibacterial agent, and a bone-targeting moiety. Furthermore, we will examine its utility in the surface functionalization of materials, a critical aspect of modern materials science.
Introduction to 2,6-Difluorobenzylphosphonic Acid
2,6-Difluorobenzylphosphonic acid is an organophosphorus compound characterized by a phosphonic acid group [-P(O)(OH)₂] attached to a benzyl group, which is in turn substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring. This unique combination of functional groups imparts a set of physicochemical properties that make it a compelling subject for research.
Physicochemical Properties and Synthesis
While extensive experimental data for 2,6-Difluorobenzylphosphonic acid is not widely published, its properties can be inferred from its constituent parts. The phosphonic acid moiety is a strong acid and an excellent metal chelator. The difluorobenzyl group introduces lipophilicity and is metabolically more stable than an unsubstituted benzyl group. The synthesis of benzylphosphonates is well-established, typically involving the Michaelis-Arbuzov reaction between a benzyl halide and a trialkyl phosphite, followed by hydrolysis.
Unique Structural Features and Their Implications
The key to the potential of 2,6-Difluorobenzylphosphonic acid lies in the synergistic effects of its structural features:
-
The Phosphonic Acid Group: This group is a non-hydrolyzable bioisostere of the phosphate group, making it an ideal candidate for inhibiting enzymes that process phosphate-containing substrates.[1][2] Its ability to chelate divalent metal ions is also crucial for its interaction with metalloenzymes.
-
The 2,6-Difluoro Substitution: Fluorine is a bioisostere of hydrogen, but with significantly different electronic properties. The high electronegativity of fluorine can alter the acidity of the phosphonic acid group and influence the molecule's binding affinity to biological targets.[3][4][5] Furthermore, the C-F bond is stronger than the C-H bond, which can enhance the metabolic stability of the compound, a desirable trait in drug development.[3]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural characteristics of 2,6-Difluorobenzylphosphonic acid open up several promising avenues for research in medicinal chemistry.
Mechanism of Action: Targeting Metalloenzymes
A significant number of enzymes, particularly phosphatases, rely on metal ions for their catalytic activity. The phosphonic acid group in 2,6-Difluorobenzylphosphonic acid can act as a potent inhibitor of these enzymes.
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling pathways.[6] Overactivity of certain PTPs, such as PTP1B, has been implicated in diseases like type 2 diabetes and cancer.[7] Benzylphosphonic acids have been shown to be effective inhibitors of PTPs.[6][7] The phosphonate moiety mimics the phosphate group of the substrate, binding to the active site and preventing dephosphorylation. The 2,6-difluoro substitution can further enhance this inhibitory activity by increasing the binding affinity.
Caption: A generalized workflow for screening potential PTP inhibitors.
Development of Novel Antibacterial Agents
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents.[8][9] Phosphonates have shown promise as a class of compounds with antibacterial activity.[1][10] Some naturally occurring phosphonates, such as fosfomycin, are used as antibiotics.[2] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes. 2,6-Difluorobenzylphosphonic acid could serve as a scaffold for developing new antibacterial drugs.
Many bacterial enzymes are potential targets for phosphonate-based inhibitors. For example, enzymes involved in cell wall synthesis or essential metabolic pathways could be targeted. The difluorinated benzyl group can be modified to improve cell penetration and target specificity.
Objective: To determine the minimum concentration of 2,6-Difluorobenzylphosphonic acid required to inhibit the growth of a specific bacterial strain.
Materials:
-
2,6-Difluorobenzylphosphonic acid stock solution
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of the 2,6-Difluorobenzylphosphonic acid stock solution in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) and by measuring the optical density at 600 nm.
Bone Targeting and Osteoporosis Research
Bisphosphonates are a class of drugs widely used to treat osteoporosis and bone metastases.[8][11][12] Their efficacy stems from the high affinity of the phosphonate groups for hydroxyapatite, the primary mineral component of bone.[13][14]
While 2,6-Difluorobenzylphosphonic acid is a monophosphonate, it still retains the ability to bind to bone surfaces. This property can be exploited to deliver therapeutic agents specifically to bone tissue, potentially reducing systemic side effects.[14][15] For example, it could be conjugated to an anticancer drug for the targeted treatment of bone cancer.
Objective: To assess the effect of 2,6-Difluorobenzylphosphonic acid on the differentiation of osteoblasts, the cells responsible for bone formation.
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1)
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics
-
Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)
-
2,6-Difluorobenzylphosphonic acid
-
Alkaline phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
Procedure:
-
Culture osteoblast precursor cells in a multi-well plate.
-
Upon reaching confluence, switch to osteogenic differentiation medium containing various concentrations of 2,6-Difluorobenzylphosphonic acid.
-
After 7-14 days, measure ALP activity, an early marker of osteoblast differentiation.
-
After 21-28 days, stain the cells with Alizarin Red S to visualize calcium deposition, a late marker of bone mineralization.
Applications in Materials Science
The strong interaction between phosphonic acids and metal oxide surfaces makes 2,6-Difluorobenzylphosphonic acid a valuable tool in materials science.[16][17][18]
Surface Modification and Functionalization
Self-assembled monolayers (SAMs) of phosphonic acids can be used to tailor the surface properties of various materials.[16] Fluorinated benzylphosphonic acids, in particular, have been shown to effectively modify the surface energy and work function of metal oxides.[19][20][21]
For biomedical implants, such as those made of titanium, surface properties are crucial for biocompatibility and integration with surrounding tissue. Coating titanium surfaces with a SAM of 2,6-Difluorobenzylphosphonic acid could improve their biocompatibility and reduce the risk of implant rejection.
Objective: To form a self-assembled monolayer of 2,6-Difluorobenzylphosphonic acid on a titanium surface.
Materials:
-
Titanium coupons
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )
-
Solution of 2,6-Difluorobenzylphosphonic acid in a suitable solvent (e.g., ethanol)
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
Procedure:
-
Clean the titanium coupons by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water).
-
Activate the surface by immersing in Piranha solution for a short period, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.
-
Immerse the activated titanium coupons in the 2,6-Difluorobenzylphosphonic acid solution for several hours to allow for SAM formation.
-
Rinse the coupons with the solvent to remove any non-chemisorbed molecules and dry under nitrogen.
-
Characterize the modified surface using contact angle measurements (to assess hydrophobicity) and XPS (to confirm the presence of fluorine and phosphorus).
Caption: A schematic of the surface modification process for a titanium implant.
Development of Novel Polymers and Composites
The incorporation of phosphonic acids into polymer structures can enhance their thermal stability and flame retardancy.[22] 2,6-Difluorobenzylphosphonic acid can be used as a monomer or an additive in the synthesis of new polymers with improved properties.
The phosphorus-containing group can act as a radical scavenger and promote the formation of a char layer upon heating, which protects the underlying material from further decomposition. The fluorine atoms can also contribute to the flame retardant properties.
| Polymer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |
| Polystyrene (PS) | ~100 °C | ~350 °C |
| PS with 5% Benzylphosphonic Acid | ~105 °C | ~370 °C |
| PS with 5% 2,6-Difluorobenzylphosphonic Acid (Predicted) | ~110 °C | ~390 °C |
This table presents hypothetical data to illustrate the expected trend.
Future Directions and Emerging Applications
The potential applications of 2,6-Difluorobenzylphosphonic acid are not limited to the areas discussed above. As research progresses, new and exciting possibilities are likely to emerge.
Exploration of New Biological Targets
The versatility of the 2,6-Difluorobenzylphosphonic acid scaffold makes it an attractive starting point for fragment-based drug discovery campaigns targeting a wide range of enzymes and receptors.
Advanced Materials and Nanotechnology
In the field of nanotechnology, 2,6-Difluorobenzylphosphonic acid could be used as a capping agent to control the size and stability of nanoparticles or to functionalize quantum dots for biomedical imaging applications.[16]
Conclusion
2,6-Difluorobenzylphosphonic acid stands at the intersection of medicinal chemistry and materials science, offering a wealth of opportunities for innovative research. Its unique combination of a phosphonic acid group and a difluorinated benzyl ring provides a powerful platform for the development of new enzyme inhibitors, antibacterial agents, bone-targeting drugs, and advanced materials. This guide has outlined the scientific rationale for these potential applications and provided a starting point for their experimental exploration. The future of 2,6-Difluorobenzylphosphonic acid in research is bright, and its full potential is waiting to be unlocked by the scientific community.
References
- Phosphonic Acid Derivatives: Unlocking Advanced Materials and Surface Functionaliz
-
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. (URL: [Link])
-
Harvesting phosphorus-containing moieties for their antibacterial effects Voracova, Manuela - Helda - University of Helsinki. (URL: [Link])
-
Phosphonate - Wikipedia. (URL: [Link])
-
Evaluation of 161 Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents - MDPI. (URL: [Link])
-
The secret life of bacterial phosphonate biosynthesis, revealed. (URL: [Link])
-
Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases | Biochemical Journal | Portland Press. (URL: [Link])
-
Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PubMed. (URL: [Link])
-
Bone-targeting agents in prostate cancer - PMC. (URL: [Link])
-
Phosphonic acid: preparation and applications - PMC. (URL: [Link])
-
Illustration of the use of phosphonic acids for their coordination... - ResearchGate. (URL: [Link])
-
Targeting anti-cancer agents to bone using bisphosphonates - PMC. (URL: [Link])
-
Alcoxysilane vs. Phosphonic Acid Linking Groups | Online Article - specific polymers. (URL: [Link])
-
Protein Tyrosine Phosphatase Inhibitors | Biocompare. (URL: [Link])
-
Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze - MDPI. (URL: [Link])
-
Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids | Request PDF - ResearchGate. (URL: [Link])
-
Bone-targeted agents in the treatment of lung cancer - PMC - NIH. (URL: [Link])
-
The role of fluorine in medicinal chemistry. (URL: [Link])
-
Role of bone-modifying agents in advanced cancer - Annals of Palliative Medicine. (URL: [Link])
-
Spectroscopic Characterization of Fluorinated Benzylphosphonic Acid Monolayers on AlOx/Al Surfaces | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
-
Spectroscopic Characterization of Fluorinated Benzylphosphonic Acid Monolayers on AlOx/Al Surfaces | Request PDF - ResearchGate. (URL: [Link])
-
The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (URL: [Link])
-
Synthesis of 2,6-Difluorobenzylamine hydrochloride - PrepChem.com. (URL: [Link])
-
The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis. (URL: [Link])
Sources
- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scbt.com [scbt.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
- 9. The secret life of bacterial phosphonate biosynthesis, revealed - Canadian Glycomics Network [canadianglycomics.ca]
- 10. Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bone-targeting agents in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of bone-modifying agents in advanced cancer - Desautels - Annals of Palliative Medicine [apm.amegroups.org]
- 13. mdpi.com [mdpi.com]
- 14. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. updates.reinste.com [updates.reinste.com]
- 17. researchgate.net [researchgate.net]
- 18. specificpolymers.com [specificpolymers.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. [Benzyl(phosphonomethyl)amino]methylphosphonic acid | 6056-53-7 | Benchchem [benchchem.com]
The Dual Nature of 2,6-Difluorobenzylphosphonic Acid: From Target-Specific Drug Design to PFAS-Alternative Surface Engineering
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
The strategic incorporation of fluorine into organic molecules represents a double-edged sword in modern chemistry. In medicinal chemistry, the carbon-fluorine (C–F) bond is a masterkey for enhancing metabolic stability and binding affinity[1]. Conversely, in materials science and environmental chemistry, the extensive use of per- and polyfluoroalkyl substances (PFAS)—colloquially known as "forever chemicals"—has led to unprecedented environmental bioaccumulation and toxicity[2].
2,6-Difluorobenzylphosphonic acid (2,6-F₂BPA) , a partially fluorinated aromatic compound with a phosphonic acid anchor, sits at the intersection of these two domains[3][4]. This whitepaper provides an in-depth technical analysis of 2,6-F₂BPA, detailing its mechanistic utility as a pharmacophore in drug development and its emerging role as a structurally tunable, environmentally labile alternative to traditional PFAS in surface engineering.
Chemical Profiling & The Fluorine Advantage
To understand the utility of 2,6-F₂BPA, we must first analyze the causality behind its structural design. The molecule consists of a benzyl ring fluorinated at the 2 and 6 positions, coupled to a methylphosphonic acid group (CAS: 273211-31-7)[4].
The Pharmacokinetic Rationale
In drug design, the introduction of fluorine is rarely arbitrary. The van der Waals radius of fluorine (1.47 Å) is a close isostere to hydrogen (1.20 Å), allowing it to fit into biological binding pockets without causing severe steric clashes[1]. However, fluorine's extreme electronegativity fundamentally alters the molecule's electron distribution:
-
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize aromatic rings via the NIH shift. By placing fluorine atoms at the 2 and 6 positions, the aromatic ring is electronically deactivated, effectively blocking these primary sites of metabolic attack[1][5].
-
pKa Modulation: The electron-withdrawing nature of the difluorophenyl group lowers the pKa of the adjacent phosphonic acid. This ensures that the phosphonate group is fully deprotonated at physiological pH, mimicking the ionization state of natural phosphates required for target binding.
The PFAS Structural Distinction
While 2,6-F₂BPA contains C–F bonds, it is critically distinct from legacy PFAS. Traditional PFAS, such as perfluorooctyl phosphonic acid (PFOPA), rely on fully fluorinated aliphatic chains (e.g., –CF₃, –CF₂–) which are virtually indestructible under standard environmental conditions[2][6]. 2,6-F₂BPA utilizes aromatic fluorination. The presence of C–H bonds on the benzyl ring and the methylene bridge provides handles for advanced oxidation and microbial degradation, preventing the extreme bioaccumulation characteristic of forever chemicals[7].
Medicinal Chemistry: Targeting PTP1B
One of the most promising applications of fluorinated benzylphosphonic acids is the inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B), a highly validated therapeutic target for Type 2 diabetes and obesity[8]. PTP1B negatively regulates insulin and leptin signaling pathways.
Mechanistic Causality of Inhibition
The natural substrate for PTP1B is phosphotyrosine. The enzyme's active site features a rigid, cradle-like structure containing a critical nucleophilic cysteine residue (Cys215) that rapidly hydrolyzes the phosphate group[8].
To competitively inhibit PTP1B, researchers utilize difluorobenzylphosphonic acid derivatives as non-hydrolyzable phosphate mimics[9]. While
Fig 1. Competitive inhibition of PTP1B utilizing fluorinated benzylphosphonic acid derivatives.
Surface Engineering: A Sustainable Alternative to PFAS
In materials science, phosphonic acids are the gold standard for creating self-assembled monolayers (SAMs) on metal oxides like Indium Tin Oxide (ITO) and Zinc Oxide (ZnO)[6]. These modifications are crucial for tuning surface energy, wetting properties, and the work function of electronic devices[4].
The Transition from Perfluorinated to Partially Fluorinated Modifiers
Historically, perfluorinated phosphonic acids (PFPAs) were used to achieve maximum hydrophobicity and chemical resistance[6]. However, the degradation of these PFAS compounds in harsh conditions (e.g., in fuel cells) releases highly toxic, persistent fragments into groundwater[7].
2,6-F₂BPA offers a "safer-by-design" alternative. The phosphonic acid headgroup anchors strongly to the metal oxide via a tridentate or bidentate binding motif[6]. The 2,6-difluorophenyl tail provides sufficient electronegativity and steric bulk to tune the surface work function without introducing a persistent perfluoroalkyl chain.
Fig 2. Divergent environmental fates of metal oxide surfaces modified by PFAS vs. 2,6-F2BPA.
Quantitative Data Summary
The following table synthesizes the physicochemical and biological metrics of 2,6-F₂BPA compared to a traditional PFAS modifier and a natural biological substrate.
| Property | 2,6-Difluorobenzylphosphonic Acid | Perfluorooctyl Phosphonic Acid (PFOPA) | Natural Phosphotyrosine |
| Molecular Formula | C₇H₇F₂O₃P[3] | C₈H₂F₁₇O₃P[2] | C₉H₁₂NO₆P |
| Monoisotopic Mass | 208.01 Da[3] | 499.94 Da | 261.04 Da |
| Fluorine Content | 2 (Aromatic) | 17 (Aliphatic) | 0 |
| Primary Application | Surface tuning[4], drug design | Extreme hydrophobicity | Endogenous signaling |
| PTP1B Affinity (K_i) | ~2500 µM (Base scaffold)[8] | N/A | ~1-5 µM |
| Environmental Fate | Susceptible to ring cleavage | Highly recalcitrant (PFAS)[2] | Rapidly metabolized |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Protocol A: Surface Modification of ZnO Nanoparticles with 2,6-F₂BPA
Purpose: To tune the surface energy of ZnO nanoparticles while avoiding perfluorinated PFAS.
-
Preparation of ZnO Dispersion: Disperse 100 mg of pristine ZnO nanoparticles in 50 mL of anhydrous ethanol. Causality: Anhydrous ethanol prevents the premature hydrolysis of the phosphonic acid and limits competitive binding from water molecules.
-
Ligand Addition: Add 10 mM of 2,6-F₂BPA to the dispersion.
-
Sonication & Incubation: Sonicate the mixture for 15 minutes to break up agglomerates, then stir continuously at room temperature for 24 hours. Causality: Fast surface adsorption occurs within minutes, but achieving a well-oriented, high-quality SAM requires continual molecular adsorption/desorption and molecular reorientation over 24-48 hours[6].
-
Washing (Self-Validation Step): Centrifuge the mixture at 8000 rpm for 10 minutes. Decant the supernatant and resuspend the pellet in fresh ethanol. Repeat three times. Validation: This removes unbound 2,6-F₂BPA. If the subsequent FTIR analysis shows P-O-Zn stretching bands (~1050 cm⁻¹), the covalent anchoring is validated.
-
Characterization: Analyze the dried powder using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the F 1s peak (indicating the difluorobenzyl group) and the shift in the O 1s peak (confirming phosphonate binding)[6].
Protocol B: PTP1B Competitive Inhibition Assay
Purpose: To evaluate the inhibitory potency of 2,6-F₂BPA derivatives against PTP1B.
-
Enzyme Preparation: Prepare recombinant human PTP1B in an assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM dithiothreitol (DTT). Causality: DTT is critical to maintain the active-site Cys215 in its reduced, nucleophilic state[8].
-
Inhibitor Incubation: Pre-incubate 10 nM of PTP1B with varying concentrations of the 2,6-F₂BPA derivative (0.1 µM to 5000 µM) in a 96-well microplate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 2 mM of p-nitrophenyl phosphate (pNPP). Causality: pNPP is a chromogenic substrate. Upon dephosphorylation by PTP1B, it yields p-nitrophenol, which turns yellow under alkaline conditions.
-
Kinetic Readout (Self-Validation Step): Monitor the absorbance continuously at 405 nm using a microplate reader for 10 minutes. Validation: The reaction rate must remain linear over this time course. A non-linear curve indicates enzyme degradation or substrate depletion, invalidating the run.
-
Data Analysis: Calculate the initial velocity (
) for each inhibitor concentration. Plot the fractional activity vs. inhibitor concentration and fit to a standard dose-response curve to extract the IC₅₀ and values[8].
Conclusion & Future Perspectives
2,6-Difluorobenzylphosphonic acid exemplifies the nuanced application of fluorine in modern chemistry. By restricting fluorination to the aromatic ring, scientists can harness the metabolic stability and precise electronic tuning required for advanced drug design (e.g., PTP1B inhibitors) and surface engineering. Crucially, this targeted approach avoids the catastrophic environmental persistence associated with fully aliphatic PFAS, offering a blueprint for the next generation of sustainable, high-performance chemical modifiers.
References
- PubChemLite - 2,6-difluorobenzylphosphonic acid (C7H7F2O3P). PubChem.
- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis.
- 2,6-Difluorobenzylphosphonic acid 2,6-F2BPA 273211-31-7. MilliporeSigma.
- Synthesis and biological evaluation of α,α-difluorobenzylphosphonic acid derivatives as small molecular inhibitors of protein-tyrosine phosphatase 1B. R Discovery.
- Comparison of two accelerated Nafion (TM) degradation experiments. ResearchGate.
- Perfluorinated phosphonic acids: Topics by Science.gov. Science.gov.
- Recent advances in protein-tyrosine-phosphatase 1B (PTP1B) inhibitors for the treatment of type 2 diabetes and obesity. Portico.
- PFAS IN SELECTED PRODUCTS IN INDONESIA. IPEN.org.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ipen.org [ipen.org]
- 3. PubChemLite - 2,6-difluorobenzylphosphonic acid (C7H7F2O3P) [pubchemlite.lcsb.uni.lu]
- 4. 2,6-Difluorobenzylphosphonic acid 2,6-F2BPA 273211-31-7 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. perfluorinated phosphonic acids: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Note: Surface Modification of Indium Tin Oxide (ITO) using 2,6-Difluorobenzylphosphonic Acid
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Bioelectronics & Assay Development)
Introduction & Mechanistic Rationale
Indium Tin Oxide (ITO) is the premier transparent conducting oxide used across organic electronics (OLEDs, OPVs) and advanced bioelectronics[1]. For drug development professionals, ITO is the foundational substrate for transparent microelectrode arrays (MEAs) used in high-throughput electrophysiological screening, electrochemiluminescence (ECL) assays, and wearable pharmacokinetic biosensors.
To optimize these devices, the interfacial energy barrier between the ITO electrode and the adjacent organic or biological layer must be minimized[2]. While oxygen plasma or UV-ozone treatments are commonly used to alter the surface, these treatments suffer from thermodynamic instability, with the surface rapidly reverting to its native state in ambient conditions[3].
Self-assembled monolayers (SAMs) of phosphonic acids (PAs) offer a highly stable, covalent alternative[1]. PAs bind strongly to the hydroxylated metal oxide surface, forming robust bidentate or tridentate linkages[1].
The Unique Role of 2,6-Difluorobenzylphosphonic Acid (2,6-F2BPA): Typically, functionalizing ITO with heavily fluorinated benzylphosphonic acids (e.g., pentafluorobenzylphosphonic acid) increases the work function of the electrode up to ~5.40 eV[2][4]. This occurs because the highly electronegative fluorine atoms create a surface dipole pointing away from the substrate[4].
However, 2,6-Difluorobenzylphosphonic acid exhibits a highly specific steric and electronic geometry. Because the fluorine atoms are located at the ortho (2,6) positions relative to the methylenephosphonic acid anchor, the net molecular dipole points in the opposite direction relative to the surface normal[2][4]. Consequently, 2,6-F2BPA uniquely decreases the ITO work function from its native ~4.50 eV down to 4.40 eV [2][4]. This specific tuning is critical when designing bio-organic interfaces or electron transport layers that require a lower work function to facilitate efficient electron injection or to match the Lowest Unoccupied Molecular Orbital (LUMO) of specific redox mediators in drug screening assays[2].
Physicochemical Properties & Data Summary
The table below summarizes the quantitative shifts in interfacial properties when ITO is modified with 2,6-F2BPA compared to unmodified and heavily fluorinated baselines.
| Interfacial Property | Unmodified ITO (Native) | 2,6-F2BPA Modified ITO | Pentafluorobenzyl PA Modified ITO |
| Work Function (eV) | 4.50 ± 0.02[2] | 4.40 ± 0.02[2] | ~ 5.40[2] |
| Dipole Direction | N/A | Towards Surface[4] | Away from Surface[4] |
| Binding Mechanism | N/A | Bidentate/Tridentate[1] | Bidentate/Tridentate[1] |
| Thermal Stability | Low (if plasma treated)[3] | High (Covalent P-O-M bonds)[1] | High (Covalent P-O-M bonds)[1] |
| Primary Application | General Electrode | Electron Injection / Low WF matching[2] | Hole Injection / High WF matching[2] |
Experimental Protocol: SAM Assembly on ITO
This protocol is engineered as a self-validating system. Each step is designed with specific chemical causality to ensure maximum monolayer density and reproducibility.
Materials Required
-
Substrate: ITO-coated glass or flexible PET substrates.
-
Modifier: 2,6-Difluorobenzylphosphonic acid (CAS: 273211-31-7)[5].
-
Solvents: Chloroform (CHCl₃, anhydrous), Ethanol (C₂H₅OH, absolute), Acetone, Deionized Water (18.2 MΩ·cm).
Step-by-Step Methodology
Step 1: Substrate Cleaning and Hydroxylation Causality: Phosphonic acids require a high density of surface hydroxyl (-OH) groups to initiate hydrogen bonding prior to covalent condensation.
-
Sonicate the ITO substrates sequentially in Deionized Water, Acetone, and Absolute Ethanol for 20 minutes each[6].
-
Dry the substrates thoroughly under a stream of high-purity Nitrogen gas.
-
Bake in a vacuum oven at 70 °C (1 × 10⁻² Torr) for 1 hour to remove residual solvent trapped in the micro-porosity of the ITO[2][6].
-
Treat the substrates with UV-Ozone or Air Plasma for 3 to 5 minutes immediately prior to SAM deposition[6]. Note: This step maximizes the reactive In-OH and Sn-OH sites.
Step 2: Preparation of the Modifier Solution Causality: The 2:1 ratio of Chloroform to Ethanol is critical. Chloroform ensures the complete solvation of the fluorinated aromatic ring, while Ethanol provides the necessary polarity to wet the highly hydrophilic, plasma-treated ITO surface[2][6].
-
Prepare a 1 mM solution of 2,6-F2BPA in a solvent mixture of CHCl₃ : C₂H₅OH (2:1 v/v)[2][6].
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
Step 3: Monolayer Incubation
-
Immerse the freshly activated ITO substrates into the 1 mM 2,6-F2BPA solution.
-
Incubate at room temperature for 30 minutes to 1 hour[2][6]. Note: Extended incubation beyond 2 hours may lead to multilayer physisorption via intermolecular hydrogen bonding, which degrades electrical performance.
-
Remove the substrates and rinse copiously with the pure CHCl₃:C₂H₅OH solvent mixture to remove loosely bound, physisorbed molecules.
Step 4: Thermal Annealing (Critical Step) Causality: At room temperature, the PA molecules are primarily held to the ITO via hydrogen bonds. Thermal energy is required to drive the dehydration condensation reaction, releasing water and forming robust, covalent P-O-In and P-O-Sn bonds[1].
-
Transfer the rinsed substrates to a hot plate or oven.
-
Anneal at 120 °C for 1 hour in an inert atmosphere (Nitrogen or Argon glovebox preferred to prevent ambient contamination)[2][6].
-
Cool to room temperature. The modified ITO is now ready for downstream integration (e.g., spin-coating of organic transport layers or attachment of biological probes).
Workflow and Mechanistic Visualization
Figure 1: Workflow and mechanistic pathway of ITO surface modification using 2,6-F2BPA.
Quality Control & Validation
To ensure the protocol has yielded a high-quality, self-validating system, perform the following characterizations:
-
Kelvin Probe Measurement: The most direct validation of successful 2,6-F2BPA modification is a measured drop in the work function. Using a Besocke Delta Phi Kelvin Probe in ambient air, the surface should read 4.40 ± 0.02 eV [2].
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the P 2p core level. A shift to ~133 eV confirms the conversion of the free phosphonic acid to a bound phosphonate (bidentate/tridentate binding)[1].
-
Contact Angle Goniometry: The surface energy will shift due to the fluorinated aromatic ring. A uniform water contact angle across the substrate confirms the absence of pinholes and uniform SAM density[2].
References
-
Hotchkiss, P. J., Li, H., Paramonov, P. B., Paniagua, S. A., Jones, S. C., Armstrong, N. R., Brédas, J.-L., & Marder, S. R. (2009). Modification of the Surface Properties of Indium Tin Oxide with Benzylphosphonic Acids: A Joint Experimental and Theoretical Study. Advanced Materials, 21(44), 4496-4501. URL:[Link]
-
Sharma, A., Hotchkiss, P. J., Marder, S. R., & Kippelen, B. (2009). Tailoring the work function of indium tin oxide electrodes in electrophosphorescent organic light-emitting diodes. Journal of Applied Physics, 105(8), 084507. URL:[Link]
-
Hotchkiss, P. J., Jones, S. C., Paniagua, S. A., Sharma, A., Kippelen, B., Armstrong, N. R., & Marder, S. R. (2012). The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. Accounts of Chemical Research, 45(3), 337-346. URL:[Link]
Sources
- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.gatech.edu [repository.gatech.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 2,6-二氟苄基膦酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.aip.org [pubs.aip.org]
application of 2,6-Difluorobenzylphosphonic acid in organic photovoltaics
Application Note: Interface Engineering in Organic Photovoltaics Using 2,6-Difluorobenzylphosphonic Acid (2,6-DFBPA)
Introduction: The Role of Interfacial Dipole Engineering
The power conversion efficiency of organic photovoltaics (OPVs) is fundamentally limited by the energy level alignment at the organic-inorganic interfaces. Transparent conducting oxides (TCOs) such as Indium Tin Oxide (ITO) and Zinc Oxide (ZnO) are ubiquitous as electrodes; however, their native work functions (WFs) often present energetic barriers to efficient charge extraction or injection.
Self-assembled monolayers (SAMs) of phosphonic acids have emerged as a robust, chemically stable method to tune these interfaces. Specifically, 2,6-Difluorobenzylphosphonic acid (2,6-DFBPA) offers a unique dipole orientation that strategically lowers the work function of TCOs. This makes it an exceptional candidate for optimizing electron-extracting contacts (cathodes) in inverted OPV architectures, bypassing the degradation issues associated with acidic polymeric buffer layers like PEDOT:PSS [1].
Mechanistic Principles: The Ortho-Fluorine Effect
Phosphonic acids (–PO(OH)₂) anchor covalently to metal oxide surfaces via bidentate or tridentate P–O–Metal bonds, providing superior chemical and thermal stability compared to carboxylic acids or thiols. Once anchored, the functional tail of the molecule dictates the interfacial dipole moment.
In fully fluorinated or para-fluorinated benzylphosphonic acids (e.g., pentafluorobenzylphosphonic acid), the strong electronegativity of the fluorine atoms creates a dipole moment pointing away from the substrate, which increases the work function. Conversely, 2,6-DFBPA features fluorine atoms strictly at the ortho positions. This specific structural geometry reverses the effective dipole vector, pointing it inward toward the substrate surface. As a result, 2,6-DFBPA uniquely decreases the work function of ITO (from ~4.50 eV down to 4.40 eV) [1]. This reduction minimizes the energy barrier for electron extraction and has been shown to significantly alter local photo-carrier recombination dynamics, extending carrier lifetimes in bulk heterojunctions like PCDTBT/PC₇₁BM [2].
Logical pathway illustrating how 2,6-DFBPA substitution modulates work function and OPV efficiency.
Quantitative Data: Work Function Modulation
The following table summarizes the work function tunability achieved on ITO using different surface modifiers, highlighting the unique lowering effect of 2,6-DFBPA compared to other treatments.
| Surface Modifier / Treatment | Molecular Dipole Orientation | Measured Work Function (eV) | Impact on Charge Transport |
| Unmodified ITO | N/A | 4.50 ± 0.02 | Baseline |
| Air Plasma Treatment | N/A | ~5.40 (Unstable) | High initial WF, rapid decay |
| 2,6-Difluorobenzylphosphonic Acid | Inward (Towards Substrate) | 4.40 ± 0.02 | Enhanced Electron Extraction |
| Pentafluorobenzylphosphonic Acid | Outward (Away from Substrate) | 5.40 ± 0.02 | Enhanced Hole Injection |
Data adapted from Sharma et al., Journal of Applied Physics (2009) [1].
Experimental Causality & Protocol Design
When functionalizing electrodes, the methodology is as critical as the molecule itself. The protocol below is designed as a self-validating system, ensuring that a true, electronically conductive monolayer is formed rather than an insulating physisorbed multilayer.
-
Why UV-Ozone Activation? Native ITO/ZnO lacks sufficient reactive sites. UV-Ozone removes residual hydrocarbons and maximizes the density of surface hydroxyl (–OH) groups, which are strictly required for the condensation reaction with the phosphonic acid.
-
Why Thermal Annealing? Initial adsorption is driven by weak hydrogen bonding. Thermal annealing (120°C) provides the activation energy required to drive the dehydration condensation reaction, releasing water and forming robust, covalent linkages.
-
Why Solvent Rinsing? Physisorbed multilayers act as insulating barriers that impede charge tunneling. A rigorous post-annealing solvent rinse ensures that only the chemisorbed monolayer remains.
Step-by-Step Methodology: SAM Preparation on Metal Oxides
Materials Required:
-
2,6-Difluorobenzylphosphonic acid (1 mM solution in 2:1 Chloroform:Ethanol)
-
ITO or sol-gel ZnO coated glass substrates
-
Ultrasonic bath and analytical grade solvents (Acetone, Isopropanol, Deionized Water)
-
UV-Ozone cleaner or O₂ Plasma system
-
Nitrogen-filled glovebox (for annealing and subsequent device fabrication)
Procedure:
-
Substrate Cleaning: Sonicate the ITO/ZnO substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry thoroughly with a stream of high-purity N₂.
-
Surface Activation: Treat the cleaned substrates with UV-Ozone or O₂ plasma for 15 minutes to hydroxylate the surface.
-
SAM Assembly (Immersion): Immediately transfer the activated substrates into the 1 mM 2,6-DFBPA solution. Incubate at room temperature for 30 to 60 minutes. (Note: Immediate immersion prevents the re-adsorption of airborne hydrocarbons onto the highly reactive oxide surface).
-
Thermal Annealing: Remove the substrates from the solution, blow dry with N₂, and transfer to a hotplate inside a nitrogen-filled glovebox. Anneal at 120°C for 1 hour.
-
Post-Annealing Rinse: Rinse the substrates vigorously with the neat solvent mixture (2:1 Chloroform:Ethanol) or sonicate briefly (1–2 mins) in ethanol. Dry with N₂.
-
Validation Checkpoint: Measure the water contact angle (WCA) and surface work function (via Kelvin Probe Force Microscopy). A successful 2,6-DFBPA SAM will exhibit a highly hydrophobic surface (WCA > 70°) and a stable work function shift to ~4.40 eV.
Workflow for the deposition of 2,6-DFBPA self-assembled monolayers on metal oxide substrates.
Conclusion
The application of 2,6-DFBPA in OPVs represents a precise exercise in interfacial dipole engineering. By understanding the structural causality of ortho-fluorine substitution, researchers can reliably tune TCO work functions, mitigate interfacial carrier recombination, and bypass the long-term stability issues associated with traditional polymeric buffer layers.
References
-
Sharma, A., Hotchkiss, P. J., Marder, S. R., & Kippelen, B. (2009). "Tailoring the work function of indium tin oxide electrodes in electrophosphorescent organic light-emitting diodes." Journal of Applied Physics, 105(8), 084507.[Link]
-
Shao, G., Glaz, M. S., Ma, F., Ju, H., & Ginger, D. S. (2014). "Intensity-Modulated Scanning Kelvin Probe Microscopy for Probing Recombination in Organic Photovoltaics." ACS Nano, 8(10), 10799-10807.[Link]
Application and Protocol Guide: High-Performance Analytical Methods for the Quantification of 2,6-Difluorobenzylphosphonic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 2,6-Difluorobenzylphosphonic acid, a compound of significant interest in pharmaceutical and agrochemical research and development. Addressing the analytical challenges posed by its polarity and structural characteristics, this document outlines robust methodologies based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the experimental rationale, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and efficient analytical solutions for this specific organophosphorus compound.
Introduction: The Analytical Imperative for 2,6-Difluorobenzylphosphonic Acid
2,6-Difluorobenzylphosphonic acid is a key building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its precise quantification is critical for ensuring product quality, safety, and efficacy.[1][2] The presence of the polar phosphonic acid group and the difluorobenzyl moiety presents unique analytical challenges, necessitating the development of specific and sensitive methods for its detection and quantification. This document provides a detailed exploration of two primary analytical techniques, HPLC-UV and LC-MS/MS, offering a tiered approach to analysis based on the required sensitivity and selectivity.
The validation of analytical methods is a cornerstone of pharmaceutical quality assurance, ensuring that the chosen method is fit for its intended purpose.[3][4][5] The protocols detailed herein are designed to be self-validating systems, with performance characteristics that can be readily assessed against international guidelines, such as those from the International Council for Harmonisation (ICH).[4]
Analytical Strategies: A Dichotomy of Detection
The choice of analytical methodology for 2,6-Difluorobenzylphosphonic acid is contingent upon the specific requirements of the analysis, such as the sample matrix, expected concentration range, and the need for structural confirmation. This guide focuses on two complementary techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine quality control and quantification at moderate concentration levels. The aromatic ring in 2,6-Difluorobenzylphosphonic acid provides a chromophore amenable to UV detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.[6][7] The specificity of MS/MS detection provides unambiguous identification and quantification.
The overall analytical workflow is depicted in the following diagram:
Caption: Overall analytical workflow for the quantification of 2,6-Difluorobenzylphosphonic acid.
Method 1: HPLC-UV for Routine Quantification
This method is designed for the reliable quantification of 2,6-Difluorobenzylphosphonic acid in relatively clean sample matrices, such as bulk drug substances or simple formulations. The methodology leverages reversed-phase chromatography with an acidic mobile phase to ensure good peak shape and retention of the polar analyte.
Scientific Rationale
The choice of a C18 stationary phase provides a hydrophobic backbone for the retention of the benzyl group, while the acidic mobile phase (containing phosphoric or formic acid) serves a dual purpose.[8][9] Firstly, it suppresses the ionization of the phosphonic acid group, reducing peak tailing and improving chromatographic efficiency. Secondly, it provides a suitable pH environment for stable retention on the silica-based stationary phase. The use of a UV detector is justified by the presence of the aromatic ring, which exhibits significant absorbance in the UV region.
Detailed Protocol
3.2.1. Materials and Reagents
-
2,6-Difluorobenzylphosphonic acid reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (85%, analytical grade) or Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 270 nm |
| Run Time | 10 minutes |
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2,6-Difluorobenzylphosphonic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile/water). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3.2.5. Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r² ≥ 0.995).
-
System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the analyte peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.
Method 2: LC-MS/MS for Trace-Level Quantification and High Selectivity
This method offers superior sensitivity and selectivity for the quantification of 2,6-Difluorobenzylphosphonic acid, making it suitable for trace impurity analysis, pharmacokinetic studies, and analysis in complex matrices.
Scientific Rationale
The use of a Hydrophilic Interaction Liquid Chromatography (HILIC) column is advantageous for retaining highly polar compounds like phosphonic acids.[10][11] The mobile phase, typically a mixture of acetonitrile and an aqueous buffer with a volatile acid like formic acid, facilitates the partitioning of the analyte between the aqueous layer on the stationary phase and the bulk mobile phase. Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[6][12] This minimizes interference from matrix components and ensures accurate quantification at low levels.
Caption: Schematic of the LC-MS/MS process for 2,6-Difluorobenzylphosphonic acid analysis.
Detailed Protocol
4.2.1. Materials and Reagents
-
Same as for HPLC-UV method, but with LC-MS grade solvents and formic acid.
-
Internal Standard (IS): A structurally similar phosphonic acid, if available (e.g., 4-Fluorobenzylphosphonic acid), or a stable isotope-labeled analog.
4.2.2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: HILIC, 100 mm x 2.1 mm, 3 µm particle size (e.g., Phenomenex Luna HILIC, Waters ACQUITY UPLC BEH HILIC, or equivalent).
4.2.3. LC and MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-7 min), 95% B (7.1-10 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusion of a standard solutionAnalyte: Q1 (m/z) → Q3 (m/z) IS: Q1 (m/z) → Q3 (m/z) |
| Dwell Time | 100 ms |
4.2.4. Standard and Sample Preparation
-
Standard and IS Stock Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.
-
Working Standard Solutions: Prepare a series of working standards containing the analyte at various concentrations and a fixed concentration of the internal standard.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable technique (e.g., Solid Phase Extraction for biological fluids).[6] Evaporate the extract to dryness and reconstitute in the initial mobile phase containing the internal standard.
4.2.5. Data Analysis
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the analyte concentration. Perform a weighted linear regression.
-
Confirmation: Monitor a secondary MRM transition to confirm the identity of the analyte. The ratio of the primary to secondary transition should be consistent between samples and standards.
Method Validation and Performance Characteristics
Both analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4] Key validation parameters are summarized below.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Demonstrated by peak purity analysis (DAD) and comparison with a blank matrix. | High, confirmed by specific MRM transitions. |
| Linearity | Typically in the range of 1-100 µg/mL with r² ≥ 0.995. | Typically in the range of 0.1-100 ng/mL with r² ≥ 0.99. |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the low µg/mL range. | High sensitivity, typically in the low ng/mL or pg/mL range. |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. | Typically 3-5 times the LOD. |
| Accuracy (% Recovery) | Typically 98-102% for drug substance. | Typically 95-105% in complex matrices. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%, Intermediate Precision (Inter-day) ≤ 3.0%. | Repeatability ≤ 10%, Intermediate Precision ≤ 15%. |
| Robustness | Assessed by small variations in mobile phase composition, pH, flow rate, and column temperature. | Assessed by variations in chromatographic and mass spectrometric parameters. |
Conclusion
The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of 2,6-Difluorobenzylphosphonic acid. The choice between HPLC-UV and LC-MS/MS should be based on the specific analytical requirements, with HPLC-UV serving as a workhorse for routine quality control and LC-MS/MS providing the necessary sensitivity and selectivity for more demanding applications. Proper method validation is paramount to ensure the generation of accurate and defensible analytical data in research, development, and manufacturing environments.
References
-
Kumar V, Upadhay N, Wasit A. B, Singh S, Kaur P. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Curr World Environ 2013;8(2). Available from: [Link]
- Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. (2013). Current World Environment, 8(2).
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). LinkedIn. Retrieved from [Link]
- Pardasani, D., Kanaujia, P. K., Purohit, A. K., Singh, R. V., Dubey, D. K., & Kumar, D. (2007). Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation.
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Labcompliance. Retrieved from [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. Retrieved from [Link]
-
The Trace Analysis of Alkyl Alkylphosphonic Acids in Urine Using Gas Chromatography–Ion Trap Negative Ion Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
- Bhandari, S., Devkota, S., & Paudel, P. (2021). Green Spectrophotometric Determination of Organophosphate in Selected Fruits and Vegetables. Journal of Chemistry, 2021, 1-7.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. Retrieved from [Link]
-
validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025, July 21). MDPI. Retrieved from [Link]
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA. Retrieved from [Link]
-
Determination of Glyphosate and (Aminomethyl)phosphonic Acid in Soil, Plant and Animal Matrixes, and Water by Capillary Gas Chromatography with Mass-Selective Detection. (n.d.). ACS Publications. Retrieved from [Link]
-
Gas Chromatography of Fatty Acids and Related Long Chain Compounds on Phosphoric Acid Treated Columns. (n.d.). Oxford Academic. Retrieved from [Link]
-
Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. (2020, September 15). MDPI. Retrieved from [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. Retrieved from [Link]
- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2022, November 7). Eurofins. Retrieved from [Link]
-
Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrome. (2024, April 12). FDA. Retrieved from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. (n.d.). Phenomenex. Retrieved from [Link]
-
Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. (n.d.). Waters. Retrieved from [Link]
-
Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. (2024, June 18). Diva-portal.org. Retrieved from [Link]
-
LC-MS/MS Analysis of Phosphonic Acid in Water. (2022, May 20). Phenomenex. Retrieved from [Link]
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. particle.dk [particle.dk]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Separation of 2,6-Difluorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. cipac.org [cipac.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. LC-MS/MS Analysis of Phosphonic Acid in Water | Phenomenex [phenomenex.com]
- 12. fda.gov [fda.gov]
Introduction: The Utility of ³¹P NMR for Organophosphonate Analysis
An Application Guide to ³¹P NMR Spectroscopy for the Analysis of Organophosphonates
For researchers and professionals in drug development, agriculture, and materials science, organophosphonates represent a critical class of compounds characterized by the stable carbon-phosphorus (C-P) bond. Their analysis, however, demands a technique that is both selective and structurally informative. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy emerges as a premier analytical tool for this purpose. The ³¹P nucleus possesses ideal properties for NMR: a spin of ½, 100% natural isotopic abundance, and a high gyromagnetic ratio, leading to high sensitivity and the acquisition of sharp, easily interpretable signals.[1][2][3]
Unlike ¹H NMR spectra, which can be complicated by numerous overlapping signals, ³¹P NMR spectra are often remarkably simple, with signals appearing only from the phosphorus-containing molecules in the sample.[2][4] Furthermore, the ³¹P nucleus exhibits a very wide chemical shift range (over 500 ppm), which provides excellent signal dispersion and allows for the clear differentiation of phosphorus atoms in subtly different chemical environments.[1][2] This makes ³¹P NMR an indispensable method for structural elucidation, purity assessment, and quantitative analysis of organophosphonates and their associated impurities.[4][5]
This guide provides a comprehensive overview and a set of detailed protocols for acquiring high-quality ³¹P NMR spectra of organophosphonate compounds.
Core Principles and Causality in Experimental Design
A successful ³¹P NMR experiment is built on a clear understanding of the principles governing the measurement. The chemical shift (δ) of a ³¹P nucleus is exquisitely sensitive to its electronic environment. Factors such as the oxidation state of phosphorus, the nature of the atoms bonded to it, and bond angles all contribute to the final observed shift.[6] For organophosphonic acids, the most significant variable is often the pH of the solution, as the degree of protonation of the phosphonate group dramatically alters the shielding of the phosphorus nucleus.[7]
Quantitative analysis (qNMR) by ³¹P NMR requires further considerations. For accurate quantification, the integrated area of a signal must be directly proportional to the number of nuclei it represents. Standard proton-decoupled experiments can introduce inaccuracies due to the Nuclear Overhauser Effect (NOE), where energy transfer from irradiated protons can artificially enhance the intensity of the phosphorus signal.[8] To mitigate this, an "inverse-gated" decoupling sequence is employed. Additionally, the time between successive pulses, known as the relaxation delay (d1), must be sufficiently long to allow all phosphorus nuclei to return to their equilibrium state before the next pulse.[7][8]
Experimental Workflow for Organophosphonate Analysis
The following diagram outlines the logical flow from sample preparation to final data analysis.
Caption: General workflow for ³¹P NMR analysis of organophosphonates.
Detailed Protocols
Protocol 1: Standard Sample Preparation for Qualitative Analysis
This protocol is suitable for structural confirmation and purity assessment.
-
Analyte Weighing: Accurately weigh 5–20 mg of the organophosphonate sample.[7]
-
Solvent Selection & Dissolution:
-
Transfer the sample to a clean, dry vial.
-
Add 0.6–0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O). For phosphonic acids, the choice of solvent is critical. D₂O is often used to study pH dependence, while aprotic solvents like Methanol-d₄ (CD₃OD) or DMSO-d₆ can be used to avoid issues with the exchange of acidic protons.[4][7]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
pH/pD Adjustment (Critical for Phosphonic Acids):
-
If working in D₂O, the pD (the equivalent of pH in deuterated solvent) can significantly impact the chemical shift.
-
Prepare dilute solutions of DCl and NaOD in D₂O. Add microliter amounts of these solutions to your sample to adjust the pD to a desired, consistent value for comparison across samples.[9]
-
-
Transfer to NMR Tube:
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Reference Standard: For external referencing, a sealed capillary containing 85% H₃PO₄ is placed inside the NMR tube. This is the universally accepted standard, defined as 0 ppm.[1][7][10] An external reference is preferred as H₃PO₄ can be reactive.[7]
-
Protocol 2: Sample Preparation for Quantitative Analysis (qNMR)
This protocol builds upon the qualitative method to ensure analytical accuracy.
-
Analyte & Internal Standard Weighing:
-
Accurately weigh the organophosphonate analyte.
-
Accurately weigh a suitable, certified internal standard (IS). The IS should be a high-purity, non-volatile solid with a simple ³¹P NMR signal that does not overlap with any analyte signals. Methylphosphonic acid or phosphonoacetic acid are suitable choices.[4][5] The mass of the IS should be chosen to yield a signal with an intensity comparable to the analyte signal.
-
-
Solvent & Dissolution: Follow Step 2 from Protocol 1. Ensure both the analyte and the internal standard are fully dissolved.
-
Relaxation Agent (Optional but Recommended):
-
To shorten the T₁ relaxation times of both the analyte and the standard, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added.[11]
-
Prepare a stock solution of Cr(acac)₃ in the deuterated solvent (e.g., 50 mM). Add a small aliquot (5-10 µL) to the NMR sample. This allows for the use of a much shorter relaxation delay (d1), significantly reducing the total experiment time without compromising quantitation.
-
-
Transfer to NMR Tube: Follow Step 4 from Protocol 1. An external reference is not needed if an internal standard is used for chemical shift referencing and quantification.
Data Acquisition Parameters
Acquiring a high-quality spectrum requires careful selection of experimental parameters.
| Parameter | Recommended Setting (Qualitative) | Recommended Setting (Quantitative) | Rationale & Causality |
| Pulse Program | Standard 1-pulse with ¹H decoupling | Inverse-gated ¹H decoupling | Standard decoupling simplifies the spectrum.[8] Inverse-gated decoupling is essential for qNMR to suppress the NOE, ensuring signal integrals are proportional to concentration.[8] |
| Pulse Angle (p1) | 30-45° | 90° | A smaller flip angle allows for a shorter relaxation delay. A 90° pulse ensures maximum signal for each scan in a quantitative experiment. |
| Relaxation Delay (d1) | 1-2 seconds | > 5 x T₁ (longest) or 10-20s if T₁ is unknown. Can be reduced to 1-2s with a relaxation agent. | Must be long enough for full magnetization recovery for accurate integration.[7][8] Insufficient delay will saturate signals with long T₁s, leading to underestimation. |
| Acquisition Time (at) | 1-2 seconds | 1-2 seconds | Determines the digital resolution of the spectrum. 1-2s is typically sufficient for the sharp lines in ³¹P NMR. |
| Number of Scans (ns) | 16 - 128 | 64 - 512+ | Depends on sample concentration. More scans are averaged to improve the signal-to-noise ratio (S/N). S/N increases with the square root of the number of scans. |
| Decoupling | Broadband ¹H decoupling (e.g., waltz16) | Broadband ¹H decoupling (e.g., waltz16) | Removes ¹H-¹³P scalar coupling, causing multiplets to collapse into single sharp lines, which improves S/N and simplifies the spectrum.[12][13] |
Data Processing and Interpretation
-
Processing: The acquired Free Induction Decay (FID) is processed using standard software. This involves Fourier transformation, automatic or manual phase correction, and baseline correction. An exponential line broadening factor (e.g., 0.5-1.0 Hz) can be applied before Fourier transformation to improve the signal-to-noise ratio at the cost of slightly broader lines.
-
Referencing: The spectrum must be referenced by setting the peak for the standard to its known chemical shift. For the external 85% H₃PO₄ reference, this is 0 ppm.[7]
-
Interpretation:
-
Chemical Shift (δ): The position of the signal on the x-axis provides information about the chemical environment. Organophosphonates appear in a characteristic region of the spectrum.
-
Integration: In a properly acquired quantitative spectrum, the area under each peak is directly proportional to the molar quantity of that species. Purity or concentration can be calculated using the formula: Purity_analyte = (Area_analyte / N_P_analyte) * (N_P_IS / Area_IS) * (MW_analyte / MW_IS) * (Mass_IS / Mass_analyte) * Purity_IS where N_P is the number of phosphorus atoms per molecule and MW is the molecular weight.
-
Coupling Constants (J): If a proton-coupled spectrum is acquired (using gated decoupling), splitting patterns will be observed.[8] These patterns arise from spin-spin coupling to nearby protons (or other active nuclei like ¹⁹F). One-bond ¹H-³¹P couplings are typically very large (600-700 Hz), while two- and three-bond couplings are much smaller (5-30 Hz).[8]
-
Typical ³¹P Chemical Shift Ranges
The chemical environment around the phosphorus atom dictates its chemical shift.
| Phosphorus Environment | Typical Chemical Shift Range (ppm) |
| Phosphonic Acids (CP(=O)(OH)₂) | -5 to +25[14] |
| Phosphonate Esters (CP(=O)(OR)₂) | -5 to +70[14] |
| Phosphine Oxides (C₃P=O) | +20 to +60[14] |
| Phosphites (P(OR)₃) | +125 to +145[14] |
| Phosphates (OP(OR)₃) | -20 to 0[14] |
Note: These are general ranges. The exact shift is highly dependent on the specific structure and experimental conditions (solvent, pH).[7][15]
References
-
Gani, O., Hidalgo, C., & Sarrión, M. N. (2018). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Magnetic Resonance in Chemistry, 56(10), 967-974. [Link]
-
Gajda, T., et al. (2017). Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. Chirality, 29(9), 569-577. [Link]
-
University of Sheffield. 31 Phosphorus NMR. NMR Service. [Link]
-
Luyten, P. R., et al. (1989). Broadband proton decoupling in human ³¹P NMR spectroscopy. NMR in Biomedicine, 2(4), 177-183. [Link]
-
Luyten, P. R., et al. (1989). Broadband proton decoupling in human 31P NMR spectroscopy. PubMed. [Link]
-
Bruch, M. 31P chemical shifts. Steffen's Chemistry Pages. [Link]
-
Saito, T., et al. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Molecules, 29(2), 487. [Link]
-
Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]
-
University of Illinois. H{P} – Phosphorus Decoupled Proton NMR on the UI400 or U500. NMR Lab Handout. [Link]
-
University of Ottawa. 31P Decoupling. NMR Facility Blog. [Link]
-
Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 241. [Link]
-
Amjadi, M., et al. (2011). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Journal of the Brazilian Chemical Society, 22(1), 129-135. [Link]
-
Koo, I. S., et al. (2008). Theoretical Study of 31P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. Bulletin of the Korean Chemical Society, 29(11), 2254-2258. [Link]
-
Unknown Author. 31P NMR Chemical Shift of Phosphorous Compounds. PDF Document. [Link]
-
Oxford Instruments. (2022). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Application Note. [Link]
-
Aime, S., et al. (1998). 31P NMR probes of chemical dynamics: paramagnetic relaxation enhancement of the (1)H and (31)P NMR resonances of methyl phosphite and methylethyl phosphate anions by Mn(II) complexes. Inorganic Chemistry, 37(13), 3077-3084. [Link]
-
DiVerdi, J. A. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance, 54(1), 124-126. [Link]
-
Popov, K., et al. (1999). 31P NMR Study of organophosphonate protonation equilibrium at high pH. New Journal of Chemistry, 23(12), 1239-1243. [Link]
-
Anasazi Instruments. Multinuclear NMR Phosphorus-31. Application Series. [Link]
-
Gorenstein, D. G. (Ed.). (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. [Link]
-
Cade-Menun, B. J. (2005). Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. Geoderma, 127(1-2), 137-151. [Link]
-
Popov, K., et al. (1999). 31P NMR Study of organophosphonate protonation equilibrium at high pH. New Journal of Chemistry. [Link]
-
Gaboardi, M., et al. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 61(4), 211-218. [Link]
Sources
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. aiinmr.com [aiinmr.com]
- 4. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. osti.gov [osti.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. mriquestions.com [mriquestions.com]
- 13. Broadband proton decoupling in human 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 15. scispace.com [scispace.com]
Technical Support Center: Purification of 2,6-Difluorobenzylphosphonic Acid
Welcome to the technical support guide for the purification of 2,6-Difluorobenzylphosphonic acid (CAS: 273211-31-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the recrystallization of this compound. Phosphonic acids as a class are known for their challenging purification due to high polarity, hygroscopicity, and a tendency to form oils or sticky solids.[1][2][3] This guide is designed to help you navigate these challenges to obtain a high-purity, crystalline product.
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of 2,6-Difluorobenzylphosphonic acid.
Q1: My compound 'oiled out' during cooling instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" is a common problem encountered with phosphonic acids, where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when the solution becomes supersaturated at a temperature that is still above the melting point of the solute in the solvent, or when the rate of cooling is too fast for crystal nucleation and growth to occur.[4]
Immediate Corrective Actions:
-
Re-dissolve: Gently warm the mixture to re-dissolve the oil into the solvent completely.
-
Add More Solvent: Add a small amount (e.g., 5-10% of the initial volume) of the primary solvent to reduce the level of supersaturation.
-
Slow Cooling: This is the most critical step. Allow the solution to cool to room temperature as slowly as possible. You can achieve this by leaving the flask on a hotplate that has been turned off or by insulating the flask with glass wool.[4]
-
Induce Crystallization: Once at room temperature, gently scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[4] If available, adding a single seed crystal of pure 2,6-Difluorobenzylphosphonic acid can be highly effective.[4]
Q2: I have a very low yield after recrystallization. What are the likely causes?
A2: A low recovery is most often caused by using an excessive amount of solvent during the initial dissolution step.[4] While ensuring the compound is fully dissolved at an elevated temperature is necessary, any excess solvent beyond the saturation point will retain a larger amount of your product in the solution (the "mother liquor") upon cooling, thus reducing your isolated yield.
Optimization Strategies:
-
Minimize Solvent: In your next attempt, perform a small-scale test to determine the minimum volume of hot solvent required to fully dissolve your crude material.
-
Recover from Mother Liquor: You can attempt to recover the dissolved product by reducing the volume of the mother liquor using a rotary evaporator and cooling the concentrated solution again to induce a second crop of crystals.[4] Be aware that this second crop may have a lower purity than the first.
-
Solvent Choice: Ensure your chosen solvent has a steep solubility curve for your compound—high solubility when hot and low solubility when cold.
Q3: The final product is a sticky, waxy solid instead of a fine crystalline powder. How can I improve the product's physical form?
A3: This is a classic sign of two potential issues with phosphonic acids: hygroscopicity and the presence of residual solvent.[1][3]
Procedural Refinements:
-
Rapid Filtration: Phosphonic acids can be highly hygroscopic, meaning they readily absorb moisture from the air, which can cause the crystals to become sticky.[1] It is crucial to filter the crystals from the mother liquor quickly after the crystallization is complete.
-
Thorough Drying: The stickiness may also indicate trapped solvent. Ensure the filtered crystals are dried under high vacuum for an extended period. For particularly stubborn cases, drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) is recommended to remove both residual solvent and water.[3]
-
Consider a Co-solvent: Sometimes, recrystallizing from a mixed solvent system can alter the crystal habit, leading to a less sticky and more manageable solid.
Q4: My post-recrystallization analysis (NMR/HPLC) shows persistent impurities. What are my options?
A4: If impurities remain after a single recrystallization, it suggests that either the impurity has very similar solubility properties to your target compound in the chosen solvent, or it has co-crystallized.
Advanced Purification Steps:
-
Second Recrystallization: A second recrystallization is often necessary. Critically, you should consider using a different solvent or solvent system for the second attempt to exploit different solubility characteristics.
-
Alternative Purification: If recrystallization fails to remove the impurity, you may need to consider an alternative purification method. While challenging for highly polar phosphonic acids, column chromatography on silica gel using a very polar eluent system (e.g., a mixture of chloroform, methanol, and water) can be effective.[3] Alternatively, preparative reverse-phase HPLC (RP-HPLC) is another powerful option.[3]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for recrystallizing 2,6-Difluorobenzylphosphonic acid?
A1: The ideal recrystallization solvent is one in which 2,6-Difluorobenzylphosphonic acid is highly soluble at high temperatures and poorly soluble at low temperatures. Given the polar nature of the phosphonic acid group, polar solvents are the best place to start.[3]
-
Recommended Single Solvents: Acetonitrile or water.[3]
-
Recommended Mixed-Solvent Systems: Mixed systems often provide better selectivity. Good starting points reported for similar phosphonic acids include:
A common technique is to dissolve the compound in a minimum amount of a "good" solvent (like water or methanol) and then add a "poor" solvent (like acetone or isopropanol) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[1]
Q2: What is a reliable, step-by-step protocol for recrystallization?
A2: The following is a generalized protocol that should be optimized for your specific scale and purity needs.
Experimental Protocol: Recrystallization of 2,6-Difluorobenzylphosphonic acid
-
Solvent Selection: Choose a promising solvent system based on small-scale solubility tests (see Table 1).
-
Dissolution: Place the crude 2,6-Difluorobenzylphosphonic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or "good" solvent) to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Q3: What are the critical safety precautions for handling 2,6-Difluorobenzylphosphonic acid?
A3: Safety is paramount. According to its safety data, 2,6-Difluorobenzylphosphonic acid is classified as a corrosive substance that causes severe skin burns and eye damage (GHS05, H314).
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical safety goggles.
-
Ventilation: All handling and experimental procedures should be conducted inside a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Emergency Preparedness: Ensure you know the location and operation of the nearest safety shower and eyewash station.
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid) is a common starting point for acidic aromatic compounds.[5][6] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁹F NMR are invaluable for confirming the chemical structure and identifying any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
Data & Visualizations
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Type | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | Single | 100 | High | Good starting point, but can co-crystallize with the product.[3] |
| Acetonitrile | Single | 82 | Medium-High | A common polar aprotic solvent for recrystallizing polar compounds.[3] |
| Ethanol/Water | Mixed | Varies | High | A versatile system where the ratio can be fine-tuned for optimal solubility.[1] |
| Acetone/Water | Mixed | Varies | High | Another effective mixed-polar system for phosphonic acids.[1] |
| Methanol/Acetone | Mixed | Varies | High | Can be effective for compounds that are too soluble in pure methanol.[3] |
Diagram: Troubleshooting Recrystallization Failure
Caption: Troubleshooting workflow for failed crystallization experiments.
References
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)₂. Available at: [Link]
-
ResearchGate. (n.d.). 14 questions with answers in PHOSPHONIC ACIDS | Science topic. Available at: [Link]
-
Kefurt, R., & Hosseini-Kharat, M. (2018). Phosphonic acid: preparation and applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 647-674. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability of 2,6-Difluorobenzylphosphonic acid in different solvents
Technical Support Center: 2,6-Difluorobenzylphosphonic Acid (2,6-DFBPA) Troubleshooting, Stability, and Handling Guide for Surface Modifiers
2,6-Difluorobenzylphosphonic acid (2,6-DFBPA) is a highly specialized organophosphorus compound widely used by researchers to modify the surface work function of transparent conductive metal oxides (e.g., ITO, TiO₂, and EGaIn nanoparticles) via self-assembled monolayers (SAMs)[1][2][3]. Because its efficacy relies heavily on its solvation state and chemical stability, this guide provides mechanistic insights into its solvent compatibility, handling protocols, and troubleshooting steps.
Section 1: Core FAQs on Solvent Compatibility and Stability
Q: Which solvents provide the highest stability for 2,6-DFBPA stock solutions, and why? A: Polar protic solvents, specifically methanol and ethanol, are optimal. The causality lies in the phosphonic acid moiety (–PO(OH)₂), which requires a solvent capable of participating in an extensive hydrogen-bonding network to overcome the solid-state lattice energy of the compound. In methanol/water mixtures (e.g., 10:1 v/v), 2,6-DFBPA exhibits exceptional ambient stability without undergoing P–C bond cleavage[1].
Q: Why does 2,6-DFBPA exhibit superior chemical resistivity compared to non-fluorinated analogs? A: The 2,6-difluoro substitution exerts a strong electron-withdrawing inductive effect on the benzyl ring. This sterically and electronically shields the benzylic carbon, enhancing long-term metabolic and chemical stability[4]. Furthermore, this electronegativity increases the acidity of the phosphonic protons—facilitating faster, denser SAM binding on hydroxylated metal oxide surfaces—and alters the molecular dipole moment to provide stable work function modification without adversely affecting electrode adhesion[1][5].
Q: Can I use basic aqueous solvents to dissolve 2,6-DFBPA? A: It is highly discouraged for SAM preparation. While the compound will dissolve rapidly due to deprotonation (forming highly soluble phosphonate anions), basic conditions fundamentally alter the binding kinetics to metal oxides. Extreme basic conditions can lead to competitive binding of hydroxide ions on the target substrate, preventing the formation of a robust, complete monolayer[5].
Section 2: Troubleshooting Guide
Issue 1: Incomplete dissolution or cloudiness in the solvent.
-
Root Cause: Use of weakly polar or aprotic solvents (e.g., pure dichloromethane, toluene, or hexane) fails to disrupt the intermolecular hydrogen bonding between phosphonic acid molecules, causing them to aggregate or precipitate.
-
Solution: Transition to a polar protic solvent. If a mixed solvent system is strictly required for your specific device fabrication workflow, ensure at least 10–20% methanol or ethanol is present to break apart phosphonic acid dimers and stabilize the monomeric form.
Issue 2: Inconsistent work function modification on ITO/TiO₂ after SAM deposition.
-
Root Cause: Incomplete monolayer formation. Phosphonic acids require heavily hydroxylated surfaces to form robust bidentate or tridentate linkages[5]. If the solvent evaporates too quickly, or if the surface lacks hydroxyl groups, the SAM will be defective.
-
Solution: Pre-treat the ITO/TiO₂ surface with air plasma or UV-Ozone to maximize surface hydroxyl density[1]. Use a moderately evaporating solvent like absolute ethanol and allow a minimum of 12–24 hours for submersion to ensure thermodynamic equilibrium of the SAM[3].
Section 3: Experimental Protocols
Protocol A: Synthesis and Solvent-Exchange Purification of 2,6-DFBPA Expertise Note: Phosphonic acids are typically synthesized via the dealkylation of their ester precursors. Using bromotrimethylsilane (TMSBr) ensures a gentle, anhydrous cleavage of the P–O–C bonds via an S_N2 mechanism, avoiding the harsh aqueous acidic hydrolysis that can lead to unwanted side reactions or incomplete conversion[6][7].
-
Dissolution: Dissolve Diethyl 2,6-difluorobenzylphosphonate (2.00 g, 7.57 mmol) in 20 mL of dry dichloromethane (DCM) under an inert nitrogen atmosphere[1].
-
Silylation: Inject Bromotrimethylsilane (3.3 mL, 25 mmol) via syringe. Cap with a greased glass stopper and stir for 6 hours. (Mechanism: TMSBr cleaves the ethyl esters, forming a silyl ester intermediate).
-
Solvent Removal: Remove volatiles under reduced pressure to yield a yellow oil[1].
-
Hydrolysis: Dissolve the oil in a 10:1 methanol:water mixture (20 mL) and stir overnight. (Mechanism: The protic solvent rapidly hydrolyzes the silyl ester to the final stable phosphonic acid).
-
Self-Validating Step: Remove solvents and recrystallize the product in acetonitrile to yield white needles[8]. Verify purity via ³¹P NMR; a single sharp peak confirms complete hydrolysis and the absence of mono-ester intermediates.
Protocol B: Preparation of 2,6-DFBPA Solutions for SAM Deposition
-
Weighing: Weigh 5.2 mg of purified 2,6-DFBPA powder.
-
Solvation: Add 10 mL of absolute ethanol to achieve a ~2 mM stock solution. Sonicate for 5 minutes at room temperature.
-
Self-Validating Step: Perform Dynamic Light Scattering (DLS) on a 1 mL aliquot. A monodisperse signal at <1 nm confirms complete molecular solvation. Signals >10 nm indicate aggregation; if observed, add 5% methanol by volume and re-sonicate until the solution passes the DLS check.
-
Deposition: Submerge the plasma-treated metal oxide substrate into the validated solution for 24 hours at room temperature[1].
Section 4: Quantitative Data
Table 1: Solubility and Stability Matrix of 2,6-DFBPA
| Solvent | Solubility Profile | Ambient Stability | Suitability for SAM Deposition |
| Methanol | High (>50 mg/mL) | Excellent (>6 months) | Excellent (Standard) |
| Ethanol | High (>50 mg/mL) | Excellent (>6 months) | Excellent (Preferred for SAMs) |
| Acetonitrile | Moderate | Good | Good (Used for recrystallization) |
| Water (pH 7) | Moderate | Good | Poor (Weak SAM binding kinetics) |
| Dichloromethane | Low (<1 mg/mL) | Poor (Aggregates) | Not Recommended |
Table 2: Work Function Modification of Benzylphosphonic Acids on Metal Oxides [4][5]
| Phosphonic Acid Derivative | Relative Work Function Shift (eV) | Dipole Moment Influence |
| Benzylphosphonic acid | -0.15 | Baseline |
| 2,6-Difluorobenzylphosphonic acid | 0.00 (Reference) | Strong inductive withdrawal |
| 4-Fluorobenzylphosphonic acid | +0.17 | Moderate withdrawal |
| 4-(Trifluoromethyl)benzylphosphonic acid | +0.46 | Very strong withdrawal |
Section 5: Visualizations
Workflow of 2,6-DFBPA solvation and SAM deposition on metal oxides.
Synthesis and stability pathways of 2,6-DFBPA from its ester precursor.
Section 6: References
-
WO2010115854A1 - Electronic devices comprising novel phosphonic acid surface modifiers | Google Patents | 1
-
THE SYNTHESIS AND CHARACTERIZATION OF PHOSPHONIC ACIDS FOR THE SURFACE MODIFICATION STUDY ON INDIUM TIN OXIDE | Georgia Tech | 5
-
The Hydrolysis of Phosphinates and Phosphonates: A Review | PMC - NIH | 6
-
Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates | PMC - NIH | 7
-
US8586208B2 - Stable electrodes with modified work functions and methods for organic electronic devices | Google Patents | 8
-
4-Fluorobenzylphosphonic acid | 80395-14-8 | Benchchem | 4
-
Silanized Liquid-Metal Nanoparticles for Responsive Electronics | ACS Publications | 2
-
Controlling the Surface Reactivity of Titania via Electronic Tuning of Self-Assembled Monolayers | Academia.edu | 3
Sources
- 1. WO2010115854A1 - Electronic devices comprising novel phosphonic acid surface modifiers - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Controlling the Surface Reactivity of Titania via Electronic Tuning of Self-Assembled Monolayers [academia.edu]
- 4. 4-Fluorobenzylphosphonic acid | 80395-14-8 | Benchchem [benchchem.com]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8586208B2 - Stable electrodes with modified work functions and methods for organic electronic devices - Google Patents [patents.google.com]
common side reactions in the synthesis of benzylphosphonates
Welcome to the Technical Support Center for the synthesis of benzylphosphonates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of organophosphorus compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of benzylphosphonates, with a focus on identifying the root cause and implementing effective solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield of the desired benzylphosphonate. This can often be attributed to several factors related to reaction kinetics and competing side reactions.
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction:
-
Optimization of Reaction Conditions: The Michaelis-Arbuzov reaction, a cornerstone of benzylphosphonate synthesis, often requires elevated temperatures (120-160°C) to proceed efficiently.[1][2] If you are experiencing low yields, consider incrementally increasing the reaction temperature and extending the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal endpoint.[1]
-
Reactivity of the Benzyl Halide: The nature of the leaving group on the benzyl halide significantly impacts reactivity, following the general trend: I > Br > Cl.[1][3] If you are using a benzyl chloride, switching to the corresponding bromide or iodide can substantially increase the reaction rate.[1][2]
-
Catalysis: For sluggish reactions, the use of a Lewis acid catalyst, such as zinc iodide (ZnI₂), can facilitate the reaction under milder conditions, sometimes even at room temperature.[1][4]
-
-
Side Reactions Consuming Starting Materials:
-
Stoichiometry Adjustment: Carefully re-evaluate the stoichiometry of your reactants. An excess of the more volatile component, typically the trialkyl phosphite, can help drive the reaction to completion.[1]
-
Alternative Synthetic Routes: If persistent side reactions are depleting your starting materials, it may be necessary to consider a different synthetic approach altogether.[5] For instance, the Hirao reaction provides an alternative for coupling with aryl and vinyl halides, which are generally unreactive in the Michaelis-Arbuzov reaction.[6][7]
-
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or extra peaks in your NMR spectrum is a clear indicator of side reactions. Identifying these byproducts is the first step toward mitigating their formation.
Common Byproducts and Mitigation Strategies:
-
Over-alkylation of the Product: The newly formed benzylphosphonate can sometimes react with the starting benzyl halide, leading to the formation of bis-phosphorylated species. This is more likely if the product is more nucleophilic than the starting phosphite.
-
Control of Stoichiometry: Using a slight excess of the trialkyl phosphite can help to ensure the benzyl halide is consumed before it can react with the product.
-
-
Formation of Benzyl Alcohol: In the presence of moisture, benzyl halides can hydrolyze to form benzyl alcohol.
-
Anhydrous Conditions: It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent this side reaction.[5]
-
-
Elimination Products from Secondary Benzyl Halides: While primary benzyl halides are ideal substrates, secondary benzyl halides can undergo elimination reactions, especially at higher temperatures, to form styrenes.[8]
-
Milder Reaction Conditions: Lowering the reaction temperature and utilizing a catalyst can favor the desired substitution reaction over elimination.[1]
-
-
Byproducts from Competing Reactions in α-Substituted Systems:
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure benzylphosphonate can be challenging due to the presence of unreacted starting materials or closely related byproducts.
Purification Troubleshooting:
-
Inefficient Removal of Starting Materials:
-
Optimized Chromatography: If column chromatography is being used, experiment with different solvent systems to achieve better separation between your product and any remaining starting materials.[5]
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can be a highly effective purification method.[5]
-
-
Co-eluting Impurities:
-
Reaction Work-up: A thorough aqueous work-up can help to remove any water-soluble impurities or salts before proceeding to chromatography.
-
Alternative Purification Techniques: Consider other purification methods such as vacuum distillation for liquid products, which can effectively remove non-volatile impurities.[1]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of benzylphosphonates, with a focus on the underlying chemical principles.
Q1: What are the primary synthetic routes to benzylphosphonates and their key differences?
The two most common methods for synthesizing benzylphosphonates are the Michaelis-Arbuzov reaction and the Hirao reaction.
-
Michaelis-Arbuzov Reaction: This is a classic and widely used method that involves the reaction of a trialkyl phosphite with a benzyl halide.[1][8] It proceeds via an Sɴ2 mechanism, forming a C(sp³)-P bond.[3][8] This reaction is generally effective for primary and some secondary benzyl halides.[2][8]
-
Hirao Reaction: This is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a dialkyl phosphite (or other H-phosphonate source).[6][11] It is particularly useful for forming C(sp²)-P bonds, which are not accessible through the classical Michaelis-Arbuzov reaction.[6][7]
The key distinction lies in the type of carbon-phosphorus bond formed and the nature of the starting halide.
Q2: What are the most common side reactions in the Michaelis-Arbuzov synthesis of benzylphosphonates?
A significant side reaction to be aware of is the potential for the newly formed alkyl halide byproduct to react with the starting trialkyl phosphite.[12] This is particularly problematic if the byproduct halide is more reactive than the starting benzyl halide, leading to a mixture of phosphonate products.[12] Using a trialkyl phosphite that generates a volatile and less reactive alkyl halide, such as trimethyl or triethyl phosphite, can mitigate this issue as the byproduct can be removed by distillation during the reaction.[1]
Q3: My synthesis of an α-aminobenzylphosphonate is giving poor yields. What are the likely side reactions?
The synthesis of α-aminobenzylphosphonates, often achieved through the Kabachnik-Fields reaction (a three-component reaction of an amine, an aldehyde, and a dialkyl phosphite), can be prone to side reactions.[5][13] Potential issues include:
-
Self-condensation of the Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions.
-
Competing Pudovik Reaction: The dialkyl phosphite can add directly to the aldehyde in a Pudovik reaction, forming an α-hydroxyphosphonate.[14][15]
-
Iminium Ion Instability: The intermediate iminium ion can be unstable and may decompose before reacting with the phosphite.
To improve yields, it is often beneficial to pre-form the imine before the addition of the dialkyl phosphite in a stepwise aza-Pudovik reaction.[16][17]
Q4: How can I "green" my benzylphosphonate synthesis?
There is a growing emphasis on developing more environmentally friendly synthetic protocols. For benzylphosphonate synthesis, this can involve:
-
Solvent-Free Conditions: The Michaelis-Arbuzov reaction can often be performed neat, eliminating the need for a solvent.[1] Microwave-assisted synthesis can also facilitate solvent-free reactions.[14]
-
Benign Solvents: When a solvent is necessary, consider using greener alternatives like polyethylene glycol (PEG).[12]
-
Catalyst-Free or P-ligand-Free Conditions: Recent developments in the Hirao reaction have shown that it can be performed under microwave-assisted, solvent-free, and even "P-ligand-free" conditions, significantly improving its environmental footprint.[18][19]
III. Data and Protocols
Table 1: Effect of Reaction Parameters on Michaelis-Arbuzov Reaction Yield
| Entry | Benzyl Halide | Phosphite | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) | Reference |
| 1 | Benzyl bromide | Triethyl phosphite | 150-160 | 2-4 | None | High | [1] |
| 2 | Benzyl bromide | Triethyl phosphite | Room Temp | 1 | ZnBr₂ (0.2) | High | [1] |
| 3 | Benzyl chloride | Triethyl phosphite | 150-160 | >4 | None | Moderate | [1] |
| 4 | Benzyl iodide | Triethyl phosphite | 120-140 | 1-2 | None | Very High | [1] |
Experimental Protocol: Catalyzed Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate[1]
This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
IV. Visualizing Reaction Mechanisms and Workflows
Diagram 1: Michaelis-Arbuzov Reaction Mechanism
Caption: The Sɴ2 mechanism of the Michaelis-Arbuzov reaction.
Diagram 2: Troubleshooting Workflow for Low Yielddot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hirao coupling - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
troubleshooting 31P NMR spectra of phosphonic acids
Welcome to the Technical Support Center for ³¹P NMR Spectroscopy . This portal is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity, quantitative phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) data, specifically for phosphonic acids and their derivatives.
Phosphonic acids (
Part 1: Diagnostic Workflow for ³¹P NMR
Before adjusting spectrometer parameters, follow this logical diagnostic tree to isolate the root cause of poor spectral quality.
Diagnostic workflow for isolating ³¹P NMR spectral artifacts and resolution issues.
Part 2: Symptom-Based Troubleshooting Guide
Symptom 1: Severe Line Broadening & Loss of Resolution
Observation: The ³¹P signal appears as a broad hump rather than a sharp singlet or distinct multiplet.
-
Cause A: Paramagnetic Impurities. Phosphonic acids are excellent chelators. Trace paramagnetic metals (e.g.,
, , ) from glassware or solvents strongly coordinate with the phosphonate group. This induces strong dipolar coupling and rapid spin-spin relaxation ( shortening), leading to massive line broadening [5].-
Solution: Add 2–5 mM of a strong chelating agent like EDTA to the NMR sample. EDTA outcompetes the phosphonic acid for the metal ions, sequestering them and restoring sharp phosphorus lines [3].
-
-
Cause B: Intermediate Chemical Exchange. If the pH of your solution is near the
of the phosphonic acid (typically and ), the molecule rapidly exchanges between protonated and deprotonated states. This intermediate exchange broadens the peak[2].-
Solution: Adjust the pH/pD to be at least 1.5 units away from the
to ensure the molecule exists purely as a single species.
-
-
Cause C: Unresolved Heteronuclear Coupling. Protons (
) on adjacent carbons couple with the nucleus, splitting the signal into complex multiplets that may appear as a broad peak at lower resolutions.-
Solution: Apply broadband proton decoupling (e.g., WALTZ-16) during acquisition [1].
-
Symptom 2: Unpredictable or "Drifting" Chemical Shifts
Observation: The chemical shift (
-
Cause: pH/pD Dependence. The ³¹P chemical shift is exquisitely sensitive to the electron density around the phosphorus atom. Deprotonation removes electron-withdrawing protons, increasing shielding and drastically shifting the peak. A shift of up to 5 ppm can occur between the free acid and the dianion forms [1, 2].
-
Solution: Always report ³¹P chemical shifts with the exact pH/pD of the solution. Use a biological buffer (e.g., MOPS or Glycine) to lock the pH [3].
-
Symptom 3: Inaccurate Integration (Non-Quantitative Spectra)
Observation: The integrated area of the phosphonic acid peak does not match the internal standard or expected stoichiometric ratios.
-
Cause A:
Saturation. Phosphorus nuclei have notoriously long spin-lattice relaxation times ( ), often ranging from 1 to 6 seconds depending on molecular size and solvent [4]. If the interscan delay ( ) is too short, the spins do not fully relax, leading to signal saturation and under-representation of the peak area [3, 4].-
Solution: Measure the
using an inversion-recovery experiment. Set for strict quantitation [3].
-
-
Cause B: Nuclear Overhauser Effect (NOE). Continuous
decoupling transfers magnetization from protons to phosphorus, artificially enhancing the ³¹P signal. The degree of enhancement varies per molecule, destroying quantitative relationships.-
Solution: Use an inverse-gated decoupling pulse sequence. This turns the decoupler ON only during data acquisition (to collapse multiplets) and OFF during the relaxation delay (to allow NOE to decay) [6].
-
Part 3: Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, every experiment must be treated as a self-validating system. The following protocols guarantee quantitative accuracy.
SOP 1: pH-Controlled Sample Preparation for Phosphonic Acids
Causality: Controlling the protonation state eliminates chemical shift drift and intermediate exchange broadening.
-
Solvent Preparation: Prepare a stock solution of
containing 50 mM buffer (e.g., Glycine for high pH, Acetate for low pH) and 2 mM EDTA to sequester trace metals [3]. -
Standard Addition: Add a known concentration of an internal standard. Note: 85%
(0 ppm) is highly reactive and should only be used in a coaxial capillary insert, not mixed directly into the sample [1]. Alternatively, use Triphenylphosphine oxide (TPPO) or Trimethyl phosphate (TMP) as an internal reference [3]. -
Analyte Dissolution: Dissolve 5–20 mg of the phosphonic acid in 0.6 mL of the buffered
stock. -
pH Verification: Measure the pD using a micro-pH electrode. Apply the deuterium isotope correction factor:
[1]. Adjust with dilute or to ensure the pD is units away from the analyte's . -
Validation: Acquire a baseline
spectrum. A sharp, unshifting solvent residual peak confirms matrix stability.
SOP 2: Quantitative ³¹P Acquisition via Inverse-Gated Decoupling
Causality: Prevents NOE enhancement while allowing complete
-
Estimation: Run a quick Inversion-Recovery sequence (t1ir on Bruker) with variable delays (
= 0.1, 0.5, 1, 2, 5, 10 s). Calculate the longest in your sample. -
Parameter Setup:
-
Pulse Sequence: zgig (Bruker) or s2pul with dpwr=0 during delay (Agilent/Varian).
-
Pulse Angle: 90° (maximize signal per scan).
-
Relaxation Delay (
): Set to (typically 15–25 seconds) [4].
-
-
Processing: Apply a line broadening (LB) factor of 1.0 - 2.0 Hz prior to Fourier Transformation to improve S/N without sacrificing resolution [6].
Part 4: Quantitative Data & Reference Tables
Table 1: Typical
Table 2: Influence of pH on ³¹P Chemical Shift (Example: Aminophosphonates) [2]
| Protonation State | pH Range | Typical Shift (
Logical relationship between pH, protonation state, and ³¹P chemical shift direction.
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my phosphonic acid show multiple peaks in the ³¹P spectrum when it should be pure? A: This is often due to the formation of metal-ion complexes or dimers in solution. Phosphonic acids can strongly coordinate with trace metals, creating distinct microenvironments that resolve as separate peaks. Adding EDTA will collapse these into a single peak [3]. Alternatively, check if the compound has a chiral center; diastereomers will resolve as distinct ³¹P peaks [2].
Q: Can I use standard
Q: How do I reference my ³¹P spectrum if I cannot add
References
-
Demidem, A., et al. "pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates". ResearchGate. Available at:[Link]
-
American Chemical Society. "Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts". JACS Au. Available at: [Link]
-
McDowell, R. W., et al. "An examination of spin-lattice relaxation times for analysis of soil and manure extracts by liquid state phosphorus-31 nuclear magnetic resonance spectroscopy". PubMed. Available at: [Link]
-
He, Z., et al. "High Resolution 31P NMR Spectroscopy Generates a Quantitative Evolution Profile of Phosphorous Translocation in Germinating Sesame Seed". PubMed Central. Available at:[Link]
-
Dais, P., et al. "31P NMR spectroscopy in the quality control and authentication of extra-virgin olive oil". University of Crete / John Wiley & Sons. Available at: [Link]
Technical Support Center: Optimizing HPLC Separation of Fluorinated Phosphonates
Welcome to the Technical Support Center for the chromatographic analysis of fluorinated phosphonates. This hub provides researchers, analytical scientists, and drug development professionals with validated methodologies, mechanistic troubleshooting, and FAQs to overcome the unique challenges posed by these highly polar, metal-chelating compounds.
Mechanistic Grounding: The Core Challenges
Fluorinated phosphonates are critical bioisosteres in medicinal chemistry, often mimicking natural phosphates while offering enhanced metabolic stability[1]. However, their physicochemical properties create a "perfect storm" for liquid chromatography. Understanding the causality behind these challenges is the first step toward self-validating method development:
-
The Metal Chelation Dilemma (Severe Peak Tailing): The phosphonate moiety is a powerful bidentate ligand. In standard HPLC systems, the oxygen atoms of the phosphonate group rapidly coordinate with transition metals (e.g., iron, titanium) present in stainless-steel tubing, frits, and column hardware. This causes irreversible adsorption, severe peak tailing, and loss of analyte recovery[2].
-
Extreme Polarity (Retention Failure): Despite the lipophilic and electron-withdrawing nature of the C–F bonds, the molecule remains highly polar and ionized at typical physiological pH levels[1]. This prevents adequate partitioning into traditional C18 reversed-phase stationary phases, causing the compounds to elute in the void volume[3].
-
Optical Invisibility (The Detection Void): Most aliphatic fluorinated phosphonates lack a conjugated π-system, rendering standard UV-Vis detection ineffective. Universal or mass-selective detection is strictly required[4].
Diagnostic Troubleshooting Workflow
Troubleshooting workflow for fluorinated phosphonate HPLC analysis.
Validated Optimization Protocols
Protocol A: System Passivation & Metal-Free Setup
To achieve reproducible peak shapes, the flow path must be completely inert to prevent phosphonate-metal coordination[3].
-
Hardware Selection: Replace all stainless-steel capillaries with PEEK tubing. Utilize columns specifically designed with inert hardware (e.g., PEEK-lined columns or hybrid surface technologies like MaxPeak Premier).
-
Acidic Passivation (For Legacy Systems): If metal hardware cannot be avoided, passivate the system by flushing with 50 mM pyrophosphoric acid in 90% acetonitrile for 12–18 hours at 0.1 mL/min. Critical: You must physically disconnect the column and bypass the MS/detector during this step to prevent severe contamination and hardware damage[2]. This process "phosphonates" the system, saturating active metal binding sites before the sample is introduced.
-
Post-Flush Equilibration: Flush the system with LC-MS grade water for 1 hour at 0.1 mL/min to remove residual acid before reconnecting the analytical column and detector[2].
Protocol B: HILIC-MS Method for Underivatized Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes through a combination of aqueous layer partitioning and ionic interactions, eliminating the need for complex derivatization[3].
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add a volatile buffer such as ammonium formate (10 mM to 50 mM) to both phases. The buffer is critical to maintaining a consistent ionization state for the phosphonate and ensuring optimal peak resolution[5].
-
Gradient Design: Utilize a concave water/acetonitrile gradient. Start at high organic (e.g., 90% B) and gradually increase the aqueous phase to elute the strongly retained phosphonates[5].
-
MS Configuration: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). The acidic nature of the fluorinated phosphonate readily yields robust [M-H]⁻ signals[5].
Quantitative Data & Reagent Selection
Table 1: Stationary Phase Selection Matrix
| Column Chemistry | Retention Mechanism | Pros | Cons | Recommended Use Case |
| Zwitterionic HILIC (e.g., HILIC-Z) | Hydrophilic partitioning & ionic | Excellent retention of underivatized polar analytes; MS compatible[3] | Requires long equilibration times; sensitive to sample matrix | Primary choice for LC-MS of highly polar phosphonates |
| Mixed-Mode (e.g., Obelisc R) | Reversed-phase & ion-exchange | Tunable selectivity for both hydrophobic and ionic moieties[4] | Complex method development | Analytes with mixed hydrophobic/hydrophilic properties |
| Standard C18 (RPLC) | Hydrophobic partitioning | Highly stable and reproducible | Fails to retain polar phosphonates without ion-pairing agents | Derivatized phosphonates or IP-LC applications[6] |
Table 2: Mobile Phase Additives & Detection Compatibility
| Additive | Concentration Range | Primary Function | MS Compatibility | UV/ELSD Compatibility |
| Ammonium Formate | 10 - 50 mM | Controls ionization; improves peak shape in HILIC[5] | Excellent (Volatile) | Good for ELSD; Poor for low-UV |
| Triethylammonium Bicarbonate (TEAB) | 5 - 15 mM | Ion-pairing for C18 retention[6] | Moderate (Can cause ion suppression) | Good for ELSD |
| Pyrophosphoric Acid | 50 mM (Flush only) | Passivates metal surfaces in hardware[2] | DO NOT USE (Damages MS) | N/A (System flush only) |
Frequently Asked Questions (FAQs)
Q: My fluorinated phosphonate peaks are broad and asymmetrical even on a HILIC column. What is the root cause? A: This indicates secondary ionic interactions or residual metal chelation. Ensure your mobile phase contains sufficient buffer capacity (e.g., increase ammonium formate from 10 mM to 30 mM) to disrupt unwanted ionic interactions with the stationary phase[3]. Additionally, verify that no stainless-steel components were inadvertently reintroduced into the flow path.
Q: Can I analyze these compounds using standard Reversed-Phase (RPLC) if I don't have a HILIC column? A: Yes, but it requires an ion-pairing reagent. Using volatile amines like triethylammonium bicarbonate (TEAB) or hexylamine can neutralize the phosphonate charge, increasing its hydrophobicity and allowing retention on a C18 column[6]. However, note that ion-pairing agents can cause severe ion suppression in MS and require dedicated columns to prevent memory effects.
Q: How does the degree of fluorination affect my chromatographic retention? A: Fluorine substitution (e.g., replacing a -CH₂- with a -CF₂- group adjacent to the phosphonate) significantly increases the acidity of the phosphonate group due to strong inductive electron withdrawal[1]. This lowers the pKa, meaning the molecule will be fully ionized at lower pH values compared to its non-fluorinated analog. In HILIC, this often results in stronger retention due to enhanced electrostatic interactions with the stationary phase[7].
Q: I don't have a mass spectrometer. What are my detection alternatives? A: Because fluorinated phosphonates typically lack UV chromophores, you must use universal detectors. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent alternatives. When using ELSD or CAD, ensure all mobile phase additives (like ammonium formate) are strictly volatile to prevent high background noise[4].
References
-
[4] Separation of Chlorate, Perchlorate, and Phosphonate Ions on Obelisc R Column. SIELC Technologies. 4
-
[5] Detecting traces of phosphonates - 2020. Wiley Analytical Science. 5
-
[3] Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Waters Corporation. 3
-
[2] Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. 2
-
[6] Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PNAS. 6
-
[7] Analysis of organophosphates in lithium ion Battery Electrolytes by HiliC–ESi-mS. HPLC.eu. 7
-
[1] Fluorinated Phosphonates: Synthesis and Biomedical Application. Chemical Reviews (ACS). 1
Sources
preventing degradation of 2,6-Difluorobenzylphosphonic acid during storage
Technical Support Center: 2,6-Difluorobenzylphosphonic Acid (2,6-DFBPA) Storage & Handling
Introduction Welcome to the 2,6-DFBPA Technical Support Center. 2,6-Difluorobenzylphosphonic acid (CAS 273211-31-7) is a critical modifier used extensively in organic electronics and perovskite solar cells to tune the surface energy, wetting properties, and work function of metal oxide transport layers[1]. Because the efficacy of Self-Assembled Monolayers (SAMs) relies on precise stoichiometric binding—often used to passivate surface defects on layers like NiOx[2]—preventing the chemical and physical degradation of the 2,6-DFBPA precursor during storage is paramount. This guide provides field-proven troubleshooting protocols and mechanistic insights to ensure absolute scientific integrity in your workflows.
Frequently Asked Questions (FAQs)
Q: Why does my 2,6-DFBPA powder clump, and why does its solubility in methanol decrease over time? A: Causality: Phosphonic acids are inherently hygroscopic[3]. When exposed to ambient humidity, 2,6-DFBPA absorbs moisture, forming dense hydrogen-bonded hydration spheres around the phosphonic acid headgroups. This causes physical clumping. Over extended periods or under mild thermal stress, this proximity can initiate slow, localized condensation reactions forming pyrophosphonates (dimers). These anhydrides have drastically reduced solubility in standard polar organic solvents compared to the intact monomer.
Q: Does UV light affect the stability of the powder during long-term storage? A: Causality: Yes. While the C-P bond is generally robust, the benzylic carbon adjacent to the electron-withdrawing 2,6-difluorophenyl ring is susceptible to photolytic radical generation. Prolonged exposure to UV light in the presence of trace oxygen can lead to benzylic oxidation and eventual C-P bond cleavage. Therefore, protection from direct sunlight and UV sources is strictly required[3][4].
Q: What is the optimal storage environment to maintain >99% purity?
A: Causality: To arrest both thermodynamic (condensation) and kinetic (photolytic/oxidative) degradation pathways, 2,6-DFBPA must be stored in tightly sealed amber glass vials (to block UV), backfilled with an inert gas like Argon or N
Troubleshooting Guide for Experimental Anomalies
Issue 1: Inconsistent Work-Function Tuning of NiOx Electrodes
-
Symptom: Devices exhibit varying open-circuit voltages (
) or poor hole extraction across different batches of 2,6-DFBPA SAMs. -
Root Cause: Dimerization of the phosphonic acid into pyrophosphonate anhydrides. The bidentate binding mode required for optimal SAM formation and bifacial passivation on NiOx[2] is disrupted when the phosphonic acid groups are condensed.
-
Self-Validating Fix: Run a
P NMR on the stored batch. Pure monomeric 2,6-DFBPA will show a single sharp peak. The appearance of secondary upfield peaks indicates pyrophosphonate formation. Discard the batch if dimer peaks exceed 2%.
Issue 2: Poor Monolayer Density (Low Contact Angle)
-
Symptom: The water contact angle on the treated metal oxide is lower than the expected hydrophobic baseline for fluorinated SAMs.
-
Root Cause: Moisture contamination in the storage vial led to inaccurate mass measurements (weighing water mass instead of the active compound[5]), resulting in a sub-optimal molarity of the SAM solution.
-
Self-Validating Fix: Dry the powder in a vacuum oven at 40°C for 12 hours before preparing the solution. Crucial: Do not exceed 50°C, as excessive heat drives the condensation reaction[3].
Visualizing Degradation Pathways & Storage Workflows
Mechanistic pathways of 2,6-DFBPA degradation under environmental stress.
Optimal workflow for aliquoting and storing 2,6-DFBPA to prevent degradation.
Quantitative Data: Storage Conditions vs. Stability
| Storage Condition | Atmosphere | Container Type | Estimated Shelf Life | Primary Degradation Marker |
| -5°C to 5°C | Argon / N | Amber Glass (PTFE Cap) | > 24 Months | None (Stable) |
| 20°C (Room Temp) | Argon / N | Amber Glass | 6 - 12 Months | Trace Pyrophosphonate |
| 20°C (Room Temp) | Ambient Air | Clear Glass | < 3 Months | Hydration / Clumping |
| > 50°C (Heated) | Ambient Air | Any | < 1 Week | Pyrophosphonate (Dimer) |
| UV Exposed | Ambient Air | Clear Glass | < 2 Weeks | C-P Cleavage / Oxidation |
Step-by-Step Methodologies
Protocol A: Inert Aliquoting and Storage Workflow This protocol establishes a self-validating system to ensure the material remains pristine from the moment the bulk bottle is opened.
-
Preparation: Bake amber glass storage vials and PTFE-lined caps in an oven at 120°C for 4 hours to remove surface moisture. Transfer them immediately into an inert glovebox (Argon or N
atmosphere, <0.1 ppm H O). -
Bulk Transfer: Bring the sealed bulk container of 2,6-DFBPA into the glovebox.
-
Aliquoting: Weigh the powder into single-use aliquots (e.g., 50 mg per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient moisture during daily use.
-
Sealing: Cap the vials tightly with the PTFE-lined caps and wrap the junction with Parafilm.
-
Storage: Remove the vials from the glovebox and immediately transfer them to a dedicated refrigerator maintained between -5°C and 5°C[4].
Protocol B: Pre-Experiment Integrity Verification via
-
Sample Prep: Dissolve 5 mg of the stored 2,6-DFBPA in 0.5 mL of deuterated methanol (CD
OD). Ensure the solvent is anhydrous. -
Acquisition: Acquire a proton-decoupled
P NMR spectrum (e.g., P{ H}). -
Analysis:
-
Pass Criteria: A single, sharp resonance peak corresponding to the monomeric phosphonic acid.
-
Fail Criteria: The presence of secondary peaks (typically shifted upfield) indicates the formation of P-O-P anhydride bonds (pyrophosphonates). If the integral of the dimer peak exceeds 2% relative to the main peak, the batch should be discarded or repurposed for non-critical applications.
-
References
1.[3] Sinochem. "Phosphonic Acid Storage and Handling." Sinochem Nanjing. 2.[4] Isotope. "PHOSPHONIC ACID NATIVE STANDARD 100 UG/ML IN METHANOL - SDS." Cambridge Isotope Laboratories. 3.[5] PubChemLite. "2,6-difluorobenzylphosphonic acid (C7H7F2O3P)." University of Luxembourg. 4.[1] MilliporeSigma. "2,6-Difluorobenzylphosphonic acid 2,6-F2BPA 273211-31-7." Sigma-Aldrich. 5.[2] ResearchGate. "Storage stability of the OSC devices based on the Sc0.05Ni0.95Ox‐cth..."
Sources
- 1. 2,6-Difluorobenzylphosphonic acid 2,6-F2BPA 273211-31-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid: Properties, Uses, Safety Data & Reliable Suppliers in China [sinochem-nanjing.com]
- 4. isotope.com [isotope.com]
- 5. PubChemLite - 2,6-difluorobenzylphosphonic acid (C7H7F2O3P) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting 2,6-Difluorobenzylphosphonic Acid Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with fluorinated benzylphosphonic acids. 2,6-Difluorobenzylphosphonic acid (2,6-F2BPA) presents a unique solvation challenge: it combines a highly hydrophobic, electron-withdrawing difluorophenyl ring with a polar, ionizable phosphonic acid moiety.
Understanding the thermodynamic and kinetic drivers of its solvation is critical. Whether you are modifying metal oxide surfaces or evaluating it in biological assays, this guide provides the mechanistic insights and self-validating protocols necessary to achieve stable, reproducible solutions.
Core Principles of Solvation & Causality
The solubility of 2,6-F2BPA is strictly dictated by its protonation state. Phosphonic acids typically possess two
As noted in chemical literature, acidic media significantly reduces the water solubility of phosphonic acids, whereas the addition of bases (e.g.,
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why does my 2,6-F2BPA precipitate immediately when added to physiological buffers (e.g., DMEM or Tyrode's solution)?
Causality: Physiological buffers often contain high concentrations of divalent cations like
Q2: I need a 50 mM aqueous stock solution for surface modification, but the powder just floats on the water. How can I force dissolution?
Causality: At 50 mM, the intrinsic acidity of 2,6-F2BPA lowers the bulk solution pH well below its
Q3: My 2,6-F2BPA stock solution in DMSO formed a cloudy suspension over time. What is happening? Causality: Trace amounts of water in hygroscopic solvents like DMSO can lead to the formation of phosphonic acid aggregates in solution, which eventually deposit or precipitate[2]. Actionable Solution: Store organic stock solutions in anhydrous environments (e.g., over molecular sieves in a desiccator). If aggregation occurs, gentle sonication and warming to 37°C can disrupt the aggregates and redissolve the compound.
Quantitative Data: Solubility Profiles
To assist in your experimental design, the following table summarizes the expected solubility and dominant chemical state of 2,6-F2BPA across various solvent systems.
| Solvent / Condition | pH | Estimated Solubility | Dominant Solvation State |
| Ultrapure Water (Unbuffered) | ~2.5 (self-acidified) | < 1 mM | Neutral (Insoluble aggregate) |
| Aqueous NaOH / | 8.0 | > 100 mM | Mono/Di-anion (Highly soluble) |
| PBS (Ca/Mg-free) | 7.4 | ~ 20 mM | Mono-anion (Soluble) |
| DMEM / Cell Media (contains Ca/Mg) | 7.4 | < 0.5 mM | Calcium-Phosphonate Precipitate |
| 100% Anhydrous DMSO | N/A | > 200 mM | Solvated Monomer |
| 100% Ethanol | N/A | ~ 50 mM | Hydrogen-bonded Solvate |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of a pH-Stabilized 10 mM Aqueous Stock
Use this protocol when organic cosolvents are strictly prohibited in your downstream application.
-
Weighing: Accurately weigh 20.8 mg of 2,6-F2BPA (Molecular Weight: 208.10 g/mol ) into a clean 15 mL conical tube.
-
Initial Dispersion: Add 8 mL of molecular biology grade water. Causality: The suspension will remain cloudy because the local pH drops to ~3.0, favoring the insoluble neutral species.
-
Active Titration: Slowly add 0.1 M
in 50 µL increments while continuously vortexing. Monitor the pH using a micro-pH probe. -
Clarification: As the pH crosses 7.0, the suspension will rapidly clear. Stop titration at pH 7.8. Do not exceed pH 8.5 to prevent downstream buffer incompatibility.
-
Volume Adjustment: Once completely clear, adjust the final volume to exactly 10 mL with water.
-
Self-Validation Checkpoint: Centrifuge the solution at 10,000 x g for 5 minutes. Examine the bottom of the tube against a dark background. The absence of a white pellet confirms complete thermodynamic dissolution rather than a temporary colloidal suspension.
Protocol 2: Cosolvent-Assisted Dissolution for Biological Assays
Use this protocol to bypass lattice energy barriers when preparing low-concentration aqueous assay buffers.
-
Stock Preparation: Dissolve 20.8 mg of 2,6-F2BPA in 1 mL of anhydrous DMSO to create a 100 mM stock. Vortex until optically clear. Store in a desiccator to prevent water-induced aggregation[2].
-
Aqueous Dilution: Pipette the required volume of the DMSO stock directly into a vigorously stirring aqueous buffer (pH 7.4, Ca/Mg-free) to achieve the desired final concentration (e.g., 100 µM). Causality: Vigorous stirring prevents localized high concentrations of the organic stock from forming micelles before the solvent can diffuse.
-
Self-Validation Checkpoint: Measure the absorbance of the final buffer at 600 nm (
) using a spectrophotometer. An of 0.000 indicates the complete absence of light-scattering colloidal aggregates.
Mechanistic Workflows & Visualizations
Decision tree for optimizing 2,6-F2BPA dissolution based on target media and ionic composition.
Chemical equilibrium pathway illustrating pH-dependent solubility and metal-ion interference.
References
- Source: sigmaaldrich.
- Source: nih.
- Source: benchchem.
Sources
interpreting mass spectrometry data of fluorinated organic compounds
Welcome to the Technical Support Center for Mass Spectrometry of Fluorinated Organic Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, enabling you to effectively troubleshoot issues and interpret your data with confidence.
Fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. However, the very characteristics that make them useful—such as the high electronegativity of fluorine and the strength of the C-F bond—present distinct challenges in mass spectrometric analysis. This guide provides field-proven insights to navigate these complexities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of fluorinated compounds. Each issue is presented with probable causes and a step-by-step approach to resolution.
Problem: Poor or No Signal Intensity for My Fluorinated Analyte
One of the most common frustrations is low sensitivity or the complete absence of a signal.[1] This can stem from several factors, from sample preparation to the fundamental ionization behavior of your molecule.
Initial Diagnostic Workflow
Before diving into complex parameter optimization, follow this logical workflow to diagnose the root cause of poor signal intensity.
Caption: Diagnostic workflow for troubleshooting poor signal intensity.
Cause 1: Inefficient Ionization
Fluorine's high electronegativity can decrease the polarity of a molecule and suppress common ionization mechanisms.
-
Expert Insight: Electrospray Ionization (ESI) is highly effective for polar and ionic compounds but can be inefficient for less polar fluorinated molecules.[2][3] The fluorinated alkyl chains tend to be hydrophobic, which can unfavorably alter the analyte's behavior in the ESI droplet, biasing it away from the surface where ion evaporation occurs.[2]
-
Solution:
-
Switch Ionization Technique: If your analyte is thermally stable and has low to medium polarity, Atmospheric Pressure Chemical Ionization (APCI) is often a superior choice.[4][5][6] APCI utilizes gas-phase ionization, which is less dependent on the analyte's solution-phase properties.[4] For some neutral PFAS, Atmospheric Pressure Photoionization (APPI) has also been shown to be effective.[7]
-
Optimize ESI Mobile Phase: If you must use ESI, try adding a small percentage of a non-polar solvent (e.g., isopropanol) to your mobile phase to modify the droplet surface tension. Be cautious, as high concentrations can extinguish the spray.
-
Check Analyte pKa: For acidic or basic compounds, ensure the mobile phase pH is adjusted to promote ionization. For acidic analytes (like perfluorocarboxylic acids), a basic mobile phase (e.g., with a small amount of ammonium hydroxide) is crucial for negative ion mode.
-
Cause 2: In-Source Fragmentation
Your analyte may be ionizing efficiently but then immediately fragmenting in the ion source before it can be detected as the molecular ion. This is a well-documented issue, especially for certain classes of per- and polyfluoroalkyl substances (PFAS).[8][9]
-
Expert Insight: High temperatures in the ion source (e.g., vaporizer or ion transfer tube) can induce thermal degradation that mimics collision-induced dissociation (CID).[8][9] For PFAS with a carboxylate headgroup, the neutral loss of CO₂ (44 Da) is a common in-source fragmentation pathway.[8][9]
-
Solution:
-
Reduce Source Temperatures: Systematically lower the vaporizer/nebulizer and capillary/ion transfer tube temperatures. Start with the manufacturer's recommended settings and decrease in 25-50°C increments.
-
Look for Fragment Ions: Instead of looking for the expected [M-H]⁻ or [M+H]⁺, search the full scan data for characteristic fragment ions. Co-elution of these fragments with a small or absent precursor ion is a strong indicator of in-source fragmentation.[8]
-
Problem: My Spectrum is Dominated by an Unexpected Neutral Loss of 20 Da (HF)
A prominent loss of 20 Da from your molecular ion is a hallmark of many aliphatic fluorinated compounds.
-
Expert Insight: The elimination of hydrogen fluoride (HF) is a common fragmentation pathway.[8][9] This can occur through several mechanisms, including a 1,2-elimination or a McLafferty-type rearrangement if a suitable gamma-hydrogen is available.[8][9] This process is often energetically favorable.
-
Solution:
-
Confirm with High-Resolution MS (HRMS): An accurate mass measurement of the fragment ion can confirm the elemental composition, validating the loss of HF (exact mass ≈ 20.0062 Da).
-
Use as a Diagnostic Tool: Rather than viewing it as a problem, use this characteristic loss to your advantage. A neutral loss scan for 20.0062 Da in MS/MS mode can be a highly specific method for selectively detecting HF-losing compounds in a complex matrix.
-
Adjust Collision Energy: If you need to preserve the molecular ion, reduce the collision energy (CID or HCD) during MS/MS experiments. This will favor lower-energy fragmentation pathways and may reduce the prevalence of the HF loss.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the mass spectrometric behavior of fluorinated compounds.
Q1: What are the most common fragmentation patterns and neutral losses I should look for?
Understanding the typical fragmentation of fluorinated compounds is key to spectral interpretation. While specific pathways depend on the molecular structure, several recurring patterns are observed.
| Common Neutral Loss | Mass (Da) | Associated Functional Group / Structure | Ionization Mode |
| HF | 20 | Aliphatic C-F with adjacent C-H | ESI, APCI, EI |
| CO₂ | 44 | Carboxylic acids (e.g., PFCAs) | ESI (-) |
| HF + CO₂ | 64 | Carboxylic acids with a β-fluorine | ESI (-) |
| CF₃ | 69 | Compounds with a trifluoromethyl group | EI, APCI |
| C₂F₅ | 119 | Compounds with a pentafluoroethyl group | EI, APCI |
This table summarizes common losses. For detailed pathways, see references.[8][9][10][11][12]
In Electron Ionization (EI), perfluorinated alkanes often show extensive fragmentation, with the CF₃⁺ ion (m/z 69) frequently being the base peak. The molecular ion is often weak or absent.[10] For compounds containing both hydrogen and fluorine, fragmentation can be complex, but often involves the loss of HF or small fluorinated radicals.[10]
Q2: Which ionization source is best for my fluorinated compound: ESI, APCI, or EI?
The choice of ionization source is critical and depends entirely on the physicochemical properties of your analyte. There is no single "best" source.
Caption: Decision guide for selecting an appropriate ionization source.
-
Electrospray Ionization (ESI): This is the go-to for polar, pre-charged, or easily ionizable molecules in solution, such as PFAS acids, fluorinated pharmaceuticals with basic amine groups, or fluorinated peptides.[3] It is a "soft" ionization technique, which helps in preserving the molecular ion.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): Best suited for less polar, neutral, and thermally stable compounds with molecular weights typically below 1500 Da.[4][5] It is often successful where ESI fails for neutral fluorinated molecules like fluorotelomer alcohols (FTOHs).[4][7]
-
Electron Ionization (EI): This is used exclusively with Gas Chromatography (GC-MS) for volatile and thermally stable compounds.[13][14] It is a "hard" ionization technique that provides extensive, reproducible fragmentation, which is excellent for structural elucidation and library matching.[13][15] However, the molecular ion may be absent for many fluorinated compounds.[10][15]
Q3: My fluorinated compound is causing contamination and carryover in the LC-MS system. What is the best way to clean the system?
Fluorinated compounds, particularly surface-active ones like PFAS, are notoriously "sticky" and can lead to significant carryover issues.
-
Expert Insight: The unique properties of fluorinated compounds mean they can adsorb strongly to surfaces in the autosampler, tubing, and ion source.[2] A standard cleaning procedure may not be sufficient.
-
Protocol: System Cleaning Procedure for Fluorinated Compound Carryover
-
Prepare Strong Wash Solvents: Create a set of wash solutions. A good starting point is:
-
Wash A: 50/50 Isopropanol/Acetonitrile
-
Wash B: 50/50 Methanol/Water with 0.1% Ammonium Hydroxide
-
Wash C: High-purity water
-
-
Flush the LC System: Replace your mobile phase bottles with the wash solvents. Flush the entire system, including the autosampler injection needle and loop, with each solvent for an extended period (e.g., 30-60 minutes per solvent). A sequence of organic, basic, and aqueous washes can effectively remove a broad range of contaminants.
-
Clean the Ion Source:
-
Follow the manufacturer's guidelines for safely venting the instrument and removing the ion source.
-
Sonciate the metallic components (e.g., capillary, skimmer) sequentially in methanol, isopropanol, and water (15 minutes each).
-
Caution: Avoid sonicating ceramic parts or delicate electrical components.
-
-
Re-equilibration and Blank Injections: After re-installing the source, pump your mobile phase through the system until the baseline is stable. Inject multiple blanks (using a clean solvent like methanol or your initial mobile phase) to verify that the carryover has been eliminated.
-
Q4: Can I use derivatization to improve the analysis of my fluorinated compound?
Yes, derivatization can be a powerful strategy, particularly for GC-MS analysis.
-
Expert Insight: Many fluorinated compounds, such as alcohols and carboxylic acids, are not volatile enough for direct GC-MS analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts polar -OH and -COOH groups into more volatile and thermally stable trimethylsilyl (TMS) ethers and esters.[16][17]
-
Application: This approach not only enables analysis by GC-MS but can also lead to unique and predictable fragmentation patterns that aid in structural identification.[16][17] For example, TMS-derivatized fluorinated alcohols have been shown to produce characteristic fragment ions that are diagnostic for their structure.[16][17]
References
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Atmospheric pressure chemical ionization of fluorinated phenols in atmospheric pressure chemical ionization mass spectrometry, tandem mass spectrometry, and ion mobility spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. [Link]
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC. PMC. [Link]
-
Enhanced identification of PFAS by GC/MS: Expansion of mass spectral libraries, derivatization and new mechanisms. American Chemical Society. [Link]
-
Paper spray-atmospheric pressure photoionization-high resolution mass spectrometry for the direct analysis of neutral fluorinate. ScienceDirect. [Link]
-
Surfactants usable for electrospray ionization mass spectrometry. PubMed. [Link]
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Mass spectra of fluorocarbons. NIST. [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs. [Link]
-
Determination and Characterization of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS's) in Environmental Samples Using UPLC Ion Mobility MS. Waters Corporation. [Link]
-
Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]
-
The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction. ACS Publications. [Link]
-
The Need to Include a Fluorine Mass Balance in the Development of Effective Technologies for PFAS Destruction - PMC. PMC. [Link]
-
Atmospheric Pressure Chemical Ionization (APCI). National MagLab. [Link]
-
Surfactants Usable for Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. PMC. [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Steelyard Analytics. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Investigation of Radical Cation in Electrophilic Fluorination by ESI-MS. Organic Letters. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]
-
Unknown Organofluorine Mixtures in U.S. Adult Serum:Contribution from Pharmaceuticals?. MDPI. [Link]
-
3.1: Electron Ionization. Chemistry LibreTexts. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Recurring mass differences, neutral losses, and fragments identified... ResearchGate. [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Selective Detection Using Neutral Loss Scan in GC-MS/MS. Shimadzu. [Link]
-
Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. [Link]
Sources
- 1. gmi-inc.com [gmi-inc.com]
- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 5. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 7. DSpace [diposit.ub.edu]
- 8. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enhanced identification of PFAS by GC/MS: Expansion of mass spectral libraries, derivatization and new mechanisms - American Chemical Society [acs.digitellinc.com]
- 17. pubs.acs.org [pubs.acs.org]
structure-activity relationship of substituted benzylphosphonates
Title: Structure-Activity Relationship (SAR) of Substituted Benzylphosphonates: A Comparative Technical Guide
Target Audience: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I have evaluated countless pharmacophores, and the benzylphosphonate scaffold consistently stands out for its remarkable versatility. By mimicking the tetrahedral transition states of substrate hydrolysis, these compounds act as potent inhibitors across a variety of enzymatic targets[1]. However, the true power of this scaffold lies in its tunability. Modifying the
This guide provides an objective, data-driven comparison of substituted benzylphosphonate derivatives, detailing the causality behind their structure-activity relationships (SAR) and providing self-validating experimental protocols for your laboratory workflows.
Mechanistic Foundations: Why Benzylphosphonates Work
The biological efficacy of benzylphosphonates is grounded in two primary structural features:
-
The Phosphonate Moiety (
): This group adopts a stable tetrahedral geometry that closely mimics the -hybridized transition state of ester or peptide bond hydrolysis. Serine hydrolases (e.g., Acetylcholinesterase) and proteases bind these mimics with high affinity, leading to competitive or irreversible enzyme inhibition[1][2]. -
The Benzyl Ring: The aromatic ring provides essential hydrophobic and
stacking interactions within the target protein's active site or peripheral anionic site.
Figure 1: Mechanistic pathway of enzyme inhibition by benzylphosphonate transition state mimics.
Comparative SAR Analysis & Experimental Data
To objectively compare the performance of different benzylphosphonate alternatives, we must analyze how specific substitutions dictate biological outcomes.
A. -Carbon Substitutions: Hydroxy vs. Amino Groups
The substituent on the
-
-Amino Substitutions: Compounds like (aminomethyl)benzylphosphonates have been developed as potent inhibitors of Acetylcholinesterase (AChE) for neurodegenerative disease research. For instance, the ortho-substituted derivative 8a demonstrated an
of 1.215 M against AChE[2]. Interestingly, when these aminophosphonates are complexed with metallocarbonyls (Fe, Ru), their AChE inhibitory activity drops, but their generalized cellular cytotoxicity increases[2]. -
-Hydroxy & Acylated Substitutions: Unmodified
-hydroxy-benzylphosphonates often struggle with cellular permeability. However, acylation of the -hydroxy group significantly increases the molecule's lipophilicity (LogP). This modification enhances membrane penetration, leading to pronounced cytostatic effects against cancer cell lines. For example, specific acylated derivatives (e.g., compound 4c ) trigger up to 55.4% growth inhibition in A2058 human melanoma cells at 50 M[3].
B. Ring Substitutions: Halogens and Bulky Amines
-
Halogenation: Introducing electron-withdrawing groups, such as chlorine or fluorine, alters the electronic landscape of the ring. Diethyl (2,6-dichlorobenzyl)phosphonate and 4-fluorobenzylphosphonic acid exhibit enhanced antimicrobial properties, likely due to increased oxidative stress induction and improved binding kinetics within bacterial enzymes[1][4].
-
Diphenylamino (DPA) Groups: Adding a bulky, electron-donating DPA group at the para position transforms the scaffold into a kinase inhibitor. The DPA moiety acts as a "hinge-binder" in the ATP-binding site of receptor tyrosine kinases (e.g., EGFR), driving apoptosis in cancer cells[5].
Quantitative Performance Comparison
The following table synthesizes experimental data across different benzylphosphonate analogs to guide compound selection based on your therapeutic target.
| Compound Class / Modification | Key Substituent | Primary Biological Target | Experimental Performance Metric | Ref |
| (Aminomethyl)benzylphosphonate (8a) | ortho-aminomethyl ( | Acetylcholinesterase (AChE) | [2] | |
| Metallocarbonyl Aminophosphonate (9a) | Fe-complexed aminomethyl | V79 Cell Line (Toxicity) | High Cytotoxicity; Low AChE Inhibition | [2] |
| Acylated | A2058 Melanoma Cells | 55.4% Growth Inhibition (at 50 | [3] | |
| Diethyl Benzylphosphonate (Unsubstituted) | None (H) | E. coli K12 | [6] | |
| DPA-Benzylphosphonate | para-Diphenylamino | EGFR / Kinases | Induces Apoptosis / MET Transition | [5] |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following step-by-step protocols detail the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of Acylated Dimethyl -Hydroxybenzylphosphonates
This catalyst-free protocol leverages acyl chlorides to functionalize the sterically hindered
Materials: (S)-dimethyl
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (Nitrogen/Argon), dissolve 1.2 mmol (0.25 g) of (S)-dimethyl
-hydroxy-benzylphosphonate in 4.0 mL of anhydrous toluene[3]. -
Base Addition: Add 1.2 mmol (0.18 mL) of triethylamine to the solution and stir for 5 minutes at room temperature[3].
-
Acylation: Dropwise, add 3.5 mmol (0.25 mL) of acetyl chloride. Causality note: The excess of acyl chloride drives the reaction forward despite the steric hindrance of the
-position.[3] -
Reaction: Stir the mixture at 25–80 °C for 24 to 36 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane)[3].
-
Work-up: Quench the reaction with saturated aqueous
. Extract the aqueous layer with dichloromethane ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure[3]. -
Validation: Purify via silica gel chromatography. Confirm structure and retention of optical purity via
, , and NMR. Expected yield: 85–97%[3].
Protocol 2: In Vitro AChE Enzyme Inhibition Assay (Ellman's Method)
This kinetic assay validates the transition-state mimicry of aminobenzylphosphonates by measuring the residual activity of AChE.
Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), AChE (from electric eel or human recombinant), 0.1 M Phosphate buffer (pH 8.0).
-
Reagent Prep: Prepare a 10 mM solution of DTNB and a 15 mM solution of ATCI in phosphate buffer. Dissolve the synthesized benzylphosphonate inhibitor in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).
-
Incubation: In a 96-well microplate, combine 140
L of phosphate buffer, 20 L of AChE solution (0.2 U/mL), and 20 L of the inhibitor solution (varying concentrations for determination). Incubate at 25 °C for 15 minutes to allow the inhibitor to bind the active site. -
Reaction Initiation: Add 10
L of DTNB and 10 L of ATCI to each well. Causality note: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. -
Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the initial velocity (
) of the reaction. Determine the using non-linear regression analysis (e.g., GraphPad Prism) by plotting % inhibition versus log[inhibitor].
Figure 2: Standardized experimental workflow for the synthesis and biological evaluation of analogs.
Conclusion & Strategic Recommendations
The demonstrates that minor structural tweaks yield profound biological consequences.
-
If your goal is neurodegenerative drug discovery (AChE inhibition) , prioritize
-aminomethyl substitutions, particularly with ortho-oriented functional groups on the benzyl ring, to maximize active-site affinity[2]. Avoid bulky metallocarbonyl complexes unless targeted cytotoxicity is desired. -
If your goal is oncology (anticancer agents) , utilize
-hydroxy acylation to boost LogP and cellular uptake[3], or incorporate a para-DPA group to target kinase hinge regions[5]. -
If your goal is antimicrobial development , focus on halogenating the benzyl ring (e.g., 2,6-dichloro or 4-fluoro derivatives) to enhance oxidative stress induction in bacterial cells[1][4].
By leveraging the self-validating protocols and SAR frameworks provided above, researchers can rationally design next-generation phosphonate therapeutics with highly optimized pharmacological profiles.
References
-
Efficient Synthesis of Acyl
-Hydroxy-Benzylphosphonates and Their Anticancer Activity - MDPI Source: mdpi.com URL:[Link] -
Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC Source: nih.gov URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diethyl 4-(Diphenylamino)benzylphosphonate [benchchem.com]
Validating 2,6-Difluorobenzylphosphonic Acid: A Comparative Guide for its Use as a Research Tool Compound
For researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that underpins the validity of experimental findings. A well-characterized research tool can illuminate biological pathways and validate therapeutic targets, while a poorly validated one can lead to misleading results and wasted resources. This guide provides an in-depth, objective comparison of 2,6-Difluorobenzylphosphonic acid and outlines a comprehensive validation workflow to ascertain its utility as a reliable research tool. While this compound is commercially available, its biological activity and selectivity are not yet extensively documented in publicly accessible literature. This guide, therefore, serves as a roadmap for its rigorous evaluation.
The structural similarity of the 2,6-difluorobenzyl moiety to known inhibitors of the bacterial cell division protein FtsZ suggests a potential starting point for investigation.[1][2] This guide will, for illustrative purposes, hypothesize FtsZ as a potential target for 2,6-Difluorobenzylphosphonic acid and detail the necessary experiments to validate this hypothesis and characterize the compound as a chemical probe.
Foundational Principles of Chemical Probe Validation
Before delving into experimental specifics, it is crucial to understand the core tenets of chemical probe validation. A high-quality chemical probe should exhibit:
-
Potency: The compound should modulate its intended target at low concentrations (typically with an IC50 or Kd < 100 nM in biochemical assays and an EC50 < 1 µM in cellular assays).[3]
-
Selectivity: The compound should demonstrate significantly higher potency for its intended target over other related and unrelated proteins. A greater than 30-fold selectivity against other members of the same protein family is a common benchmark.[3]
-
On-Target Engagement: There must be direct evidence that the compound interacts with its target in a cellular context.[4]
-
A Clear Mechanism of Action: The functional consequence of the target engagement should be well-understood.[5]
This guide will systematically address each of these validation pillars in the context of 2,6-Difluorobenzylphosphonic acid.
Physicochemical Characterization of 2,6-Difluorobenzylphosphonic Acid
A prerequisite for any biological testing is the confirmation of the compound's identity, purity, and solubility.
| Property | Value | Source |
| Molecular Formula | C7H7F2O3P | [6] |
| Molecular Weight | 208.10 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 273211-31-7 | [6] |
Experimental Protocol: Purity and Solubility Assessment
-
Purity Determination:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) to determine the purity of the compound. The purity should ideally be >95%.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ³¹P) should be used to confirm the chemical structure.
-
-
Solubility Determination:
-
Assess the solubility of the compound in commonly used biological buffers (e.g., PBS, Tris) and cell culture media.
-
Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Subsequent dilutions into aqueous buffers should be monitored for precipitation.
-
In Vitro Validation: Targeting the Putative Target FtsZ
Based on the structural analogy to known FtsZ inhibitors, the initial validation phase will focus on assessing the direct interaction of 2,6-Difluorobenzylphosphonic acid with purified FtsZ protein.[1][2]
Biochemical Potency Assessment
The inhibitory effect of 2,6-Difluorobenzylphosphonic acid on the GTPase activity of FtsZ will be quantified.
Experimental Protocol: FtsZ GTPase Activity Assay
-
Protein Expression and Purification: Express and purify recombinant FtsZ from a suitable bacterial strain (e.g., E. coli).
-
Assay Principle: The assay measures the rate of GTP hydrolysis to GDP, which can be monitored using a phosphate release detection system (e.g., malachite green-based assay).
-
Procedure:
-
Incubate purified FtsZ with varying concentrations of 2,6-Difluorobenzylphosphonic acid.
-
Initiate the reaction by adding GTP.
-
Measure the rate of phosphate release over time.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Comparison with Alternative FtsZ Inhibitors
The potency of 2,6-Difluorobenzylphosphonic acid should be benchmarked against established FtsZ inhibitors.
| Compound | Reported IC50 (FtsZ GTPase Assay) |
| PC190723 | ~0.1 µM |
| Berberine | ~50 µM |
| 2,6-Difluorobenzylphosphonic acid | To be determined |
This comparative analysis will provide an initial assessment of the compound's potential as a potent research tool.
Mechanism of Action Studies
Understanding how 2,6-Difluorobenzylphosphonic acid inhibits FtsZ is crucial. This can be investigated through enzyme kinetics.[7]
Experimental Protocol: Enzyme Kinetic Analysis
-
Perform the FtsZ GTPase activity assay with varying concentrations of both GTP and 2,6-Difluorobenzylphosphonic acid.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]
Cellular Validation: On-Target Effects in Bacteria
Demonstrating that 2,6-Difluorobenzylphosphonic acid affects FtsZ function within a living bacterium is a critical validation step.[4]
Cellular Potency: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: MIC Determination
-
Use a broth microdilution method to determine the MIC of 2,6-Difluorobenzylphosphonic acid against a panel of bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Compare the MIC value with that of known FtsZ inhibitors and other classes of antibiotics.
Target Engagement: Morphological Analysis
Inhibition of FtsZ disrupts bacterial cell division, leading to cell filamentation.
Experimental Protocol: Bacterial Cell Morphology Imaging
-
Treat bacterial cultures with 2,6-Difluorobenzylphosphonic acid at concentrations around the MIC.
-
Visualize the cells using phase-contrast or fluorescence microscopy.
-
Observe for the characteristic phenotype of cell filamentation, which is indicative of FtsZ inhibition.
Selectivity Profiling: Assessing Off-Target Effects
A reliable research tool must be selective for its intended target.[8]
In Vitro Selectivity Panel
Test 2,6-Difluorobenzylphosphonic acid against a panel of other GTPases and ATPases to assess its selectivity.
Cellular Selectivity: Mammalian Cell Cytotoxicity
The compound should ideally show minimal toxicity to mammalian cells, which would suggest selectivity for the bacterial target.
Experimental Protocol: Mammalian Cell Viability Assay
-
Treat a panel of mammalian cell lines (e.g., HeLa, HEK293) with a range of concentrations of 2,6-Difluorobenzylphosphonic acid.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
A high CC50 (cytotoxic concentration 50%) value relative to the MIC would indicate good selectivity.
Visualizing the Validation Workflow
A clear workflow is essential for a systematic validation process.
Caption: A stepwise workflow for the validation of 2,6-Difluorobenzylphosphonic acid.
Conclusion and Recommendations
The validation of any new chemical entity as a research tool is a rigorous, multi-faceted process. For 2,6-Difluorobenzylphosphonic acid, the journey from a commercially available compound to a validated chemical probe requires a systematic approach as outlined in this guide. By first establishing its physicochemical properties, then moving through in vitro and cellular validation against its putative target, FtsZ, and finally, assessing its selectivity, researchers can build a comprehensive data package.
Should 2,6-Difluorobenzylphosphonic acid prove to be a potent and selective FtsZ inhibitor, it would represent a valuable addition to the toolbox for studying bacterial cell division. Conversely, if it is found to have poor potency, selectivity, or off-target effects, these findings are equally important to prevent its misuse in the scientific community. Ultimately, the thorough validation of research tools like 2,6-Difluorobenzylphosphonic acid is paramount for ensuring the reproducibility and reliability of biomedical research.
References
- Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
- Arrowsmith, C. H., et al. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
- Chemical Probes.org. Validating Chemical Probes.
- Müller, S., et al. The era of high-quality chemical probes. PMC.
- Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
- bioRxiv.org. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence.
- PubMed. (2007, February 15). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
- Edmondson, D. E., et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
- ResearchGate. Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
- MilliporeSigma. 2,6-Difluorobenzylphosphonic acid.
- ResearchGate. (2025, October 17). 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study.
- MDPI. (2023, February 22). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications [mdpi.com]
- 3. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 6. 2,6-Difluorobenzylphosphonic acid 2,6-F2BPA 273211-31-7 [sigmaaldrich.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
Comparative Guide: Inhibitory Properties of Phosphonothioic Acids vs. Phosphonic Acids
As drug development professionals and enzymologists design the next generation of transition-state analogues, the choice of the phosphorus-based pharmacophore is critical. Phosphonic acids (containing a stable P–C bond) have long served as the gold standard for non-hydrolyzable phosphate mimics. However, the isosteric replacement of a non-bridging oxygen with a sulfur atom to yield phosphonothioic acids introduces profound physicochemical shifts.
This guide provides an objective, data-driven comparison of these two classes of inhibitors, detailing the causality behind their divergent binding affinities, stereoselectivity, and overall performance across key therapeutic targets.
Physicochemical Causality: Why Sulfur Substitution Matters
The inhibitory efficacy of a transition-state analogue is dictated by its ability to mimic the electrostatic and steric properties of the natural substrate. The divergence in performance between phosphonic and phosphonothioic acids stems from three fundamental physicochemical differences:
-
pKa and Protonation State: Sulfur substitution significantly lowers the
of phosphonothioic acids, bringing their values much closer to those of natural phosphate esters[1]. In contrast, phosphonic acids typically exhibit higher values. Causality: At physiological pH, phosphonothioic acids are more likely to adopt the biologically relevant dianionic state required for optimal active-site coordination, whereas phosphonic acids may remain partially monoanionic. -
Charge Distribution: In a phosphorothioate dianion, one negative charge resides predominantly on the sulfur atom, while the second is delocalized between the remaining non-bridging oxygens[1]. Phosphonic acids distribute their charge symmetrically across their oxygens.
-
Steric Bulk and Metal Coordination: The van der Waals radius of sulfur (1.80 Å) is larger than that of oxygen (1.52 Å). Furthermore, sulfur acts as a "soft" Lewis base. Causality: This makes phosphonothioic acids exceptionally suited for coordinating with "soft" or borderline metal ions (e.g.,
) found in the deep active-site clefts of metalloproteases[1][2].
Mechanistic divergence in metalloenzyme active site coordination.
Quantitative Performance Comparison
While differences in inhibitory properties can be modest for surface-exposed active sites (such as E. coli alkaline phosphatase), phosphonothioic acids demonstrate massive potency gains in enzymes with deep, metal-coordinated clefts or strict stereochemical requirements[1].
Because sulfur substitution creates a chiral center at the phosphorus atom, inhibitory potency is highly diastereomer-dependent. For example, the
Table 1: Comparative Inhibitory Potency Across Target Classes
| Target Enzyme | Phosphonic Acid (Control) | Phosphonothioic Acid (Test) | Fold Improvement | Source |
| Human Placental Alkaline Phosphatase | Modest baseline inhibition | Modest inhibition | ~1.0x - 2.0x | [1] |
| Glutamate Carboxypeptidase | Baseline | 13.6-fold reduction in | 13.6x | [2] |
| Carboxypeptidase A (CPA) | 10.0x | [3] | ||
| HIV-1 Reverse Transcriptase | ~2.4x | [4] |
Data Interpretation: The introduction of the thiophosphonate moiety pushes the
Self-Validating Experimental Protocol: Enzyme Kinetic Assays
Trustworthiness in kinetic assays requires a self-validating system to eliminate false positives caused by assay interference (e.g., inhibitor aggregation, off-target reactivity of the sulfur atom). The following protocol integrates an orthogonal LC-MS validation step to ensure the observed inhibition is a true reflection of active-site binding.
Self-validating kinetic workflow incorporating orthogonal LC-MS validation.
Step-by-Step Methodology
Step 1: Enzyme Pre-incubation and Active Site Equilibration
-
Action: Dilute the target metalloenzyme (e.g., CPA) in a physiological buffer (pH 7.4) supplemented with 1 μM
. Incubate at 25°C for 30 minutes. -
Causality: Metalloenzymes can spontaneously lose their catalytic metal during purification. Pre-incubating with trace zinc ensures the apo-enzyme is fully reconstituted, preventing baseline drift during the assay.
Step 2: Diastereomerically Pure Inhibitor Titration
-
Action: Prepare a 10-point serial dilution of the isolated
and phosphonothioic acid diastereomers[2]. Ensure the final DMSO/solvent concentration remains constant (≤1%) across all wells. -
Causality: Because phosphonothioic acids are chiral at the phosphorus, using racemic mixtures confounds
determination. Constant solvent concentration prevents precipitation artifacts that mimic inhibition.
Step 3: Continuous Spectroscopic Monitoring
-
Action: Initiate the reaction by adding the chromogenic/fluorogenic substrate at a concentration equal to its
. Monitor the linear phase of product formation continuously for 10 minutes. -
Causality: Continuous assays provide precise initial velocity (
) data before product inhibition or substrate depletion skews the kinetic curves.
Step 4: Orthogonal LC-MS Validation (Self-Validation Step)
-
Action: Quench a parallel set of assay reactions at the 5-minute mark using 1% formic acid. Analyze the lysate via LC-MS to quantify intact substrate and inhibitor masses.
-
Causality: Sulfur-containing compounds can occasionally form disulfides or react with assay coupling reagents. LC-MS directly measures true substrate depletion and confirms the inhibitor remains chemically intact, ruling out pan-assay interference.
Step 5: Global Non-linear Regression Analysis
-
Action: Plot
versus substrate concentration across all inhibitor concentrations. Fit the data globally to a competitive inhibition model using standard kinetic software to derive the .
References
-
[1] A Comparison of Phosphonothioic Acids with Phosphonic Acids as Phosphatase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). 1
-
[3] Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A. LSU Scholarly Repository. 3
-
[2] Stereoselective inhibition of glutamate carboxypeptidase by chiral phosphonothioic acids. PubMed. 2
-
[4] Acyclic nucleoside thiophosphonates as potent inhibitors of HIV and HBV replication. PMC. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective inhibition of glutamate carboxypeptidase by chiral phosphonothioic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibi" by Hong Fan [repository.lsu.edu]
- 4. Acyclic nucleoside thiophosphonates as potent inhibitors of HIV and HBV replication - PMC [pmc.ncbi.nlm.nih.gov]
alternatives to 2,6-Difluorobenzylphosphonic acid for surface modification
Engineering Metal Oxide Interfaces: A Comparative Guide to 2,6-Difluorobenzylphosphonic Acid and Its Alternatives
As a Senior Application Scientist specializing in interfacial engineering, I frequently encounter the challenge of precisely tuning the electronic and wetting properties of electrodes for organic photovoltaics (OPVs), OLEDs, and biosensors. 2,6-Difluorobenzylphosphonic acid (2,6-F2BPA) has long been a highly specialized tool for these surface modifications. By forming self-assembled monolayers (SAMs), 2,6-F2BPA introduces a specific interfacial dipole that uniquely decreases the work function of substrates like Indium Tin Oxide (ITO) down to approximately 4.40 eV[1].
However, modern device architectures often demand different energy level alignments, extreme hydrolytic stability, or compatibility with non-metal-oxide substrates. This guide objectively compares 2,6-F2BPA against three leading alternatives—Pentafluorobenzylphosphonic acid (PFBPA), non-fluorinated Benzylphosphonic acid (BPA), and fluorinated silanes—providing the mechanistic causality and experimental data necessary to optimize your surface functionalization strategy.
Mechanistic Causality: Binding Chemistry and Electronic Tuning
The efficacy of a surface modifier is dictated by a self-validating system of two molecular components: the anchoring group and the tail group.
1. The Anchoring Group (Stability & Substrate Specificity)
Phosphonic acids (
2. The Tail Group (Dipole Moment & Work Function)
The work function (
Causality chain of how fluorination patterns dictate work function tuning.
Quantitative Comparison of Alternatives
To select the appropriate modifier, researchers must balance electronic requirements with substrate compatibility.
| Surface Modifier | Anchoring Group | Optimal Substrates | Work Function Shift (ITO) | Hydrolytic Stability | Primary Application |
| 2,6-F2BPA | Phosphonic Acid | ITO, ZnO, AlOx, TiO2 | Decreases (~4.40 eV) | Excellent | Electron extraction layers |
| PFBPA | Phosphonic Acid | ITO, ZnO, AlOx, TiO2 | Increases (~5.40 eV) | Excellent | Hole extraction layers |
| BPA | Phosphonic Acid | ITO, ZnO, AlOx, TiO2 | Moderate Increase | Excellent | Baseline energetic tuning |
| Fluorinated Silanes | Silane | Silica ( | Variable (Insulating) | Poor (Alkaline sensitive) | Superhydrophobic coatings |
(Data synthesized from comparative spectroscopic and device performance studies[1][2][3].)
Experimental Methodologies: Self-Validating Protocols
Traditional dip-coating methods for phosphonic acids can take up to 24 hours and risk etching sensitive oxides like ZnO. The following spray-coating protocol is a field-proven, scalable alternative that utilizes rapid solvent evaporation to drive condensation, achieving dense, highly ordered monolayers in just 60 seconds[5][6].
Protocol: Rapid Spray-Coating and Validation of Phosphonic Acid SAMs
Step 1: Substrate Activation (Crucial for Yield)
Sonicate ITO or ZnO substrates sequentially in Alconox detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with
Step 2: Solution Preparation Dissolve the chosen phosphonic acid (e.g., PFBPA or 2,6-F2BPA) in a 2:1 volumetric mixture of chloroform and ethanol to yield a 1 mM to 10 mM concentration[1].
Step 3: Thermal Spray Deposition Place the activated substrate on a hotplate set to 150 °C. Using a nitrogen-fed airbrush, spray 1 mL of the modifier solution from a distance of 10 cm. Causality: The elevated temperature provides the activation energy necessary for immediate heterocondensation, preventing the formation of weakly bound physisorbed multilayers[5].
Step 4: Annealing and Validation Anneal the substrate at 120 °C for 1 hour to drive the cross-linking of any remaining monodentate bonds into stable bidentate/tridentate configurations. Rinse vigorously with pure ethanol. Validation: A self-validating protocol requires proof of both structural and electronic modification.
-
Contact Angle: Measure diiodomethane and water contact angles. Fluorinated SAMs should exhibit a sharp increase in hydrophobicity (>90° for water) compared to bare ITO.
-
XPS/UPS: Utilize X-ray Photoelectron Spectroscopy (XPS) to verify the P 2p and F 1s peaks. Follow with Ultraviolet Photoelectron Spectroscopy (UPS) to measure the secondary electron cutoff, confirming the targeted work function shift[7][8].
Experimental workflow for metal oxide surface modification and validation.
Conclusion
While 2,6-Difluorobenzylphosphonic acid is an exceptional tool for lowering the work function of metal oxides, alternatives like PFBPA offer critical capabilities for hole-extraction architectures requiring high work functions. By understanding the causality between the molecular dipole, the anchoring chemistry, and the deposition thermodynamics, researchers can engineer highly stable, custom-tailored interfaces for next-generation electronic devices.
References
-
Tailoring the work function of indium tin oxide electrodes in electrophosphorescent organic light-emitting diodes Source: Journal of Applied Physics | AIP Publishing URL:[Link]
-
Efficient Modification of Metal Oxide Surfaces with Phosphonic Acids by Spray Coating Source: Langmuir | ACS Publications URL:[Link]
-
Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy Source: Princeton University URL:[Link]
-
Surface Energy and Work Function Control of AlOx/Al Surfaces by Fluorinated Benzylphosphonic Acids Source: ACS Applied Materials & Interfaces URL:[Link]
-
Phosphonate‐Type Pseudo‐Grafted Precursor: Efficient Surface Modification of Silica Source: d-nb.info URL:[Link]
Sources
Efficacy of α,α-Difluorophosphonates vs. Fosmidomycin as DXR Inhibitors: A Comparative Guide
Executive Summary
Isoprenoids are ubiquitous biological building blocks. While mammals synthesize isoprenoids via the mevalonate pathway, many pathogenic bacteria (e.g., Escherichia coli, Mycobacterium tuberculosis) and protozoa (e.g., Plasmodium falciparum) rely exclusively on the1[1]. This evolutionary divergence makes the MEP pathway an exceptional target for novel anti-infective drug development.
Fosmidomycin, a natural phosphonoretrohydroxamic acid, is the prototypical inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the rate-limiting enzyme of the MEP pathway. Despite its potency, fosmidomycin's clinical utility is hampered by rapid in vivo clearance and a strict reliance on active transport (via the GlpT transporter) for cellular entry, which frequently leads to resistance. To overcome these limitations, rational drug design has introduced α,α-difluorophosphonates as advanced bioisosteres. By replacing the standard methylene group with a difluoromethylene (-CF₂-) moiety, these next-generation analogs achieve superior target binding affinity and enhanced whole-cell antimicrobial efficacy[2].
Mechanistic Grounding: The Bioisosteric Advantage
DXR catalyzes a two-step reaction: the Mg²⁺-dependent rearrangement of DXP into an aldehyde intermediate, followed by its NADPH-dependent reduction into MEP[1]. Fosmidomycin acts as a transition-state analog, utilizing its hydroxamate group to chelate the active-site Mg²⁺ ion and its phosphonate group to anchor into a highly conserved, positively charged binding pocket.
The incorporation of the α,α-difluoro motif in recent analogs provides three critical mechanistic advantages over fosmidomycin:
-
pKa Modulation: Fluorine's strong electron-withdrawing nature lowers the pKa of the adjacent phosphonate group. This ensures the molecule exists predominantly in its dianionic form at physiological pH, perfectly mimicking the electronic state of the natural substrate's phosphate group and maximizing electrostatic interactions within the DXR active site.
-
Conformational Pre-organization: The -CF₂- group restricts the rotational freedom of the phosphonate, locking the molecule into an optimal binding conformation and reducing the entropic penalty of binding.
-
Metabolic Stability: The highly stable C-F bond prevents enzymatic cleavage by bacterial phosphonatases, ensuring a prolonged intracellular half-life compared to non-fluorinated counterparts[3].
Figure 1: The MEP pathway of isoprenoid biosynthesis highlighting DXR inhibition.
Comparative Efficacy Profile
Quantitative data demonstrates that specific derivatives, such as the2, exhibit up to a 4-fold increase in target affinity against E. coli DXR compared to the reference compound fosmidomycin[2].
| Compound | Target Enzyme | IC₅₀ (E. coli DXR) | Whole-Cell Efficacy | Key Structural Feature |
| Fosmidomycin | DXR | ~38 nM | Moderate | Natural phosphonate |
| FR900098 | DXR | ~25 nM | Moderate to High | Acetylated analog |
| α,α-Difluorophosphonate 11 | DXR | 9 nM | High | -CF₂- bioisostere, N-methyl |
| α,α-Difluorophosphonate 14 | DXR | 17 nM | High | -CF₂- bioisostere |
Note: A direct relationship between the capacity to inhibit DXR and whole-cell bacterial growth suppression has been successfully validated for these α,α-difluorinated inhibitors[1].
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds in your own laboratory, the following self-validating workflows must be employed.
Protocol A: Recombinant DXR Kinetic Inhibition Assay
This spectrophotometric assay provides a direct, real-time readout of DXR activity by monitoring the oxidation of NADPH.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1.5 mM MgCl₂, and 150 µM NADPH.
-
Enzyme Pre-incubation: Add 10 nM recombinant E. coli DXR and the inhibitor (titrated from 0.1 nM to 10 µM). Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 300 µM DXP to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V₀) and use non-linear regression to determine the IC₅₀.
Causality & Validation:
-
Why Pre-incubate? Fosmidomycin and its difluorinated analogs are slow, tight-binding inhibitors. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate addition, preventing artificially inflated IC₅₀ values.
-
Why Mg²⁺? DXR strictly requires a divalent cation for the initial rearrangement step. A blank well omitting Mg²⁺ serves as a baseline negative control.
-
Self-Validation (Z'-factor): Calculate the Z'-factor using vehicle (DMSO) as the negative control and 10 µM fosmidomycin as the positive control. An assay yielding a Z'-factor > 0.6 is considered robust and ready for high-throughput screening.
Figure 2: Step-by-step spectrophotometric DXR inhibition assay workflow.
Protocol B: Whole-Cell Antimicrobial Susceptibility Testing
To confirm that the in vitro enzymatic inhibition translates to in vivo efficacy, a broth microdilution assay is required.
Step-by-Step Methodology:
-
Media Preparation: Prepare minimal media (e.g., M9 minimal medium) supplemented with essential trace elements.
-
Inoculation: Inoculate E. coli ATCC 25922 to a final concentration of 5 × 10⁵ CFU/mL in 96-well plates containing serial dilutions of the inhibitors.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours and determine the Minimum Inhibitory Concentration (MIC) via optical density (OD₆₀₀).
Causality & Validation:
-
Why Minimal Media? Fosmidomycin enters Gram-negative bacteria via the glycerol-3-phosphate (GlpT) transporter. Standard rich media (like Mueller-Hinton broth) contain high levels of G3P, which competitively inhibit drug uptake and lead to false-negative resistance[3]. Minimal media forces reliance on the drug's intrinsic permeability and active transport without competitive interference.
-
Self-Validation (Target Specificity): Include a fosmidomycin-resistant E. coli strain (FosR, possessing a mutated glpT gene or overexpressed DXR) as a control. If the α,α-difluorophosphonate successfully kills the wild-type strain but shows a shifted MIC in the FosR strain, the mechanism of action is definitively validated as on-target[3].
References
Sources
Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Packing of Difluorobenzoic Acid Isomers
The strategic placement of fluorine atoms on an aromatic ring profoundly alters a molecule's solid-state behavior. In crystal engineering and solid-state pharmaceutics, difluorobenzoic acid (DFBA) isomers serve as critical model compounds for understanding how subtle changes in electrostatic potential and steric hindrance dictate macroscopic material properties.
This guide provides an in-depth comparative analysis of the crystal packing behaviors of key DFBA isomers, supported by self-validating experimental workflows and structural data.
The Mechanistic Drivers of Crystal Packing
Fluorine, being the most electronegative element yet possessing a small van der Waals radius, acts as a powerful structure-directing agent. In DFBA isomers, crystal packing is governed by a delicate thermodynamic competition between:
-
Strong Hydrogen Bonding: The formation of robust
hydrogen bonds, typically resulting in centrosymmetric carboxylic acid dimers (the classic supramolecular synthon). -
Weak Halogen Interactions: Secondary
and contacts that dictate the lateral assembly of these dimers into 2D sheets and 3D lattices. -
Steric Repulsion: Ortho-substituted fluorine atoms force the carboxylic acid moiety out of the aromatic plane to minimize electron cloud overlap, fundamentally altering the molecule's packing efficiency.
Comparative Structural Analysis of Key Isomers
2,6-Difluorobenzoic Acid (2,6-DFBA): Steric Non-Planarity
The presence of two fluorine atoms in the ortho positions creates significant steric and electronic repulsion against the carboxylic acid group. To minimize this energy penalty, the molecule adopts a non-planar conformation. X-ray crystallographic studies reveal that the dihedral angle between the benzene ring and the carboxylate group is approximately 33.70°[1].
In the solid state, 2,6-DFBA molecules form inversion dimers linked by pairs of
2,5-Difluorobenzoic Acid (2,5-DFBA): Positional Disorder
Unlike the rigid packing of its 2,6-counterpart, 2,5-DFBA exhibits significant positional disorder within its crystal lattice. Structural analyses indicate that the fluorine atoms at positions 2 and 5 occupy alternative orientations, with crystallographic occupancies of roughly 0.810:0.190 and 0.790:0.210, respectively[2]. This disorder means that the bulk crystal is a statistical average of different molecular orientations, complicating standard diffraction techniques and requiring advanced solid-state NMR to accurately map the local
3,5-Difluorobenzoic Acid (3,5-DFBA): Organosuperelasticity
3,5-DFBA lacks ortho-substituents, allowing the molecule to remain highly planar. This planarity facilitates dense, highly ordered packing that gives rise to a rare and remarkable macroscopic mechanical property: organosuperelasticity . When subjected to mechanical shear stress, 3,5-DFBA single crystals undergo mechanical twinning—a diffusionless phase transformation[3]. Remarkably, upon the release of the stress, the crystal spontaneously recovers its original shape. This superelastic shape recovery is driven by the thermodynamic need to resolve molecular distortion accumulated at the twinning interface[3].
Quantitative Data Summary
| Isomer | Space Group | Carboxyl Dihedral Angle | Primary Supramolecular Motif | Unique Crystallographic Trait |
| 2,6-DFBA | ~33.70° | Highly non-planar conformation. | ||
| 2,5-DFBA | ~4.2° | Positional disorder (~80:20 occupancy). | ||
| 3,5-DFBA | ~0.5° (Planar) | Organosuperelasticity via mechanical twinning. |
Supramolecular Assembly Pathway
Supramolecular assembly pathway of difluorobenzoic acid isomers from monomer to 3D lattice.
Self-Validating Experimental Methodologies
To accurately characterize these isomers, researchers must employ rigorous, self-validating protocols. Below are the field-proven methodologies for crystallographic and mechanical analysis.
Protocol A: Thermodynamic Crystallization via Liquid-Liquid Diffusion
Causality: Fast evaporation often traps molecules in metastable polymorphic states. Liquid-liquid diffusion (e.g., dissolving the isomer in methanol and layering with hexane) creates a slow, controlled supersaturation gradient. This thermodynamic control is critical for isolating the most stable polymorph, which is strictly required to observe intrinsic phenomena like the positional disorder in 2,5-DFBA[2]. Step-by-Step:
-
Dissolve 10 mg of the DFBA isomer in 1 mL of high-purity methanol in a narrow glass vial.
-
Carefully overlay 3 mL of anti-solvent (hexane) using a syringe to maintain a sharp phase boundary.
-
Cap the vial and incubate at a stable ambient temperature (20°C) in a vibration-free environment for 7–14 days. Self-Validation System: Prior to X-ray diffraction, harvest a crystal and examine it under a cross-polarized optical microscope. Rotate the stage 360°. A uniform, sharp extinction angle confirms a pristine single-crystal domain. Patchy or sweeping extinction indicates a twinned or defective lattice, invalidating the sample for baseline structural resolution.
Protocol B: High-Frequency MAS NMR for Disordered Lattices
Causality: Single-Crystal X-Ray Diffraction (SCXRD) struggles to precisely locate highly disordered fluorine atoms (as seen in 2,5-DFBA) because it measures time- and space-averaged electron density. Magic Angle Spinning (MAS) NMR at high frequencies (60 kHz) averages out chemical shift anisotropy while specific pulse sequences (like RFDR) recouple dipole-dipole interactions. This allows for the precise measurement of interfluorine distances based purely on local nuclear proximity, independent of long-range lattice order[2]. Step-by-Step:
-
Pack 3.5 mg of crystalline 2,5-DFBA into a 1.3 mm MAS rotor.
-
Spin the sample at 60 kHz at the magic angle inside a 14.1 T magnetic field.
-
Apply a Dipolar-Assisted Rotational Resonance (DARR) or RFDR pulse sequence to recouple the
homonuclear dipolar interactions. -
Extract the interatomic distances from the magnetization exchange buildup curves. Self-Validation System: Cross-correlate the NMR-derived interfluorine distances with the fractional occupancy models generated by SCXRD. A convergence of these two orthogonal datasets mathematically validates the positional disorder model.
Protocol C: Micromechanical Shear Testing for Organosuperelasticity (3,5-DFBA)
Causality: To induce the diffusionless phase transformation (twinning) responsible for superelasticity in 3,5-DFBA, a highly directional shear stress must be applied to specific crystallographic faces to overcome the nucleation barrier without causing brittle fracture[3]. Step-by-Step:
-
Mount a high-quality 3,5-DFBA single crystal on a specialized micro-compression stage equipped with a force transducer.
-
Align the crystal such that the shear stress is applied parallel to the known twinning plane.
-
Apply a localized stress of approximately 0.1–0.5 MPa using a glass micro-needle while continuously recording the stress-strain curve. Self-Validation System: Perform this test under a polarized optical microscope. The formation of a twin domain will manifest as a distinct shift in birefringence color. Upon the release of the micro-needle, the spontaneous disappearance of the twin boundary and the immediate return to the original birefringence color definitively validates superelastic recovery over irreversible plastic slip.
Experimental Workflow Visualization
Self-validating experimental workflow for crystallographic and mechanical characterization.
References
-
Measurement of Accurate Interfluorine Distances in Crystalline Organic Solids: A High-Frequency Magic Angle Spinning NMR Approach. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Superelastic shape recovery of mechanically twinned 3,5-difluorobenzoic acid crystals. Angewandte Chemie International Edition / NIH. Available at:[Link]
-
2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online / NIH. Available at:[Link]
Sources
- 1. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Accurate Interfluorine Distances in Crystalline Organic Solids: A High-Frequency Magic Angle Spinning NMR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superelastic shape recovery of mechanically twinned 3,5-difluorobenzoic acid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Disposal of 2,6-Difluorobenzylphosphonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,6-Difluorobenzylphosphonic acid, a compound that, while integral to specific research applications, requires meticulous handling due to its potential hazards. This document synthesizes established principles of chemical safety with insights into the reactivity of organophosphorus and organofluorine compounds to offer a comprehensive and self-validating disposal strategy.
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) is non-negotiable:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[5]
-
Body Protection: A lab coat must be worn at all times.
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste identification and segregation to prevent inadvertent and potentially dangerous chemical reactions.
Step 1: Identify and Label All waste streams containing 2,6-Difluorobenzylphosphonic acid must be clearly and accurately labeled. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, filter paper).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
The label must, at a minimum, include the full chemical name: "Hazardous Waste: 2,6-Difluorobenzylphosphonic acid" .
Step 2: Segregate from Incompatibles Store waste containing 2,6-Difluorobenzylphosphonic acid separately from:
-
Strong oxidizing agents.
-
Strong bases (prior to neutralization).
-
Reactive metals.
This segregation is a critical step in preventing exothermic or gas-evolving reactions within the waste container.
On-Site Neutralization Protocol for Aqueous Waste
For dilute aqueous solutions of 2,6-Difluorobenzylphosphonic acid, on-site neutralization can be a safe and effective preliminary disposal step. This procedure is based on the acidic nature of the phosphonic acid group.
Causality of Neutralization: Phosphonic acids are acidic and can be neutralized by a weak base, such as sodium bicarbonate, in a controlled manner to form a less hazardous salt.[6][7][8][9][10] This process mitigates the corrosive nature of the acidic waste.
Experimental Protocol: Neutralization of Dilute Aqueous Waste
-
Preparation: In a large, appropriate container (e.g., a borosilicate glass beaker) placed within a secondary container in a fume hood, add the dilute aqueous waste of 2,6-Difluorobenzylphosphonic acid.
-
Stirring: Begin gentle stirring of the solution with a magnetic stirrer.
-
Slow Addition of Base: Slowly and incrementally add a saturated solution of sodium bicarbonate (NaHCO₃) to the acidic waste. The slow addition is crucial to control the effervescence (release of CO₂ gas) that will occur.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Endpoint: Continue adding the sodium bicarbonate solution until the pH of the waste solution is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution should be collected in a clearly labeled hazardous waste container for final disposal by a licensed waste management company. While neutralized, the solution still contains the organofluorine compound and should not be disposed of down the drain.
| Parameter | Value/Instruction | Rationale |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | Weak base for controlled neutralization and to minimize exothermic reaction. |
| Target pH | 6.0 - 8.0 | Ensures complete neutralization of the acid. |
| Rate of Addition | Slow, incremental | Prevents excessive foaming and potential overflow due to CO₂ evolution. |
| Location | Certified Chemical Fume Hood | To contain any potential vapors or aerosols generated during the process. |
Disposal of Solid Waste and Concentrated Solutions
Solid 2,6-Difluorobenzylphosphonic acid and concentrated solutions must be disposed of as hazardous waste without on-site treatment.
Step-by-Step Procedure for Solid and Concentrated Waste:
-
Containerization: Place the solid waste or concentrated solution into a designated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Ensure the container is accurately labeled with "Hazardous Waste: 2,6-Difluorobenzylphosphonic acid" and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and segregated from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste contractor.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a soap and water solution, followed by a final rinse with water. Collect all decontamination materials as hazardous waste.
For Large Spills:
Evacuate the laboratory immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 2,6-Difluorobenzylphosphonic acid.
Caption: Disposal workflow for 2,6-Difluorobenzylphosphonic acid.
Environmental Considerations and Regulatory Compliance
Organofluorine compounds can be persistent in the environment.[11] Therefore, proper disposal through a licensed hazardous waste facility is not only a regulatory requirement but also an environmental responsibility. All disposal activities must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]
Conclusion
The proper disposal of 2,6-Difluorobenzylphosphonic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from meticulous hazard assessment and waste segregation to controlled neutralization and professional disposal—researchers can ensure a safe working environment and maintain regulatory compliance. This proactive approach to chemical waste management is fundamental to the integrity and success of scientific research.
References
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. [Link]
-
Microwave-assisted hydrolysis of phosphonatediesters: an efficient protocol for the preparation of phosphonic acids. Royal Society of Chemistry. [Link]
-
Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Metal Cation Micelle Mediated Hydrolysis of Phosphonic Acid Esters. ACS Publications. [Link]
-
Biodegradation and biotransformation of organofluorine compounds. PubMed. [Link]
-
Phosphonic acid: preparation and applications. Beilstein Journals. [Link]
-
EPA Hazardous Waste Regulations. Study.com. [Link]
-
Proper Handling of Hazardous Waste Guide. EPA. [Link]
-
Organofluorine chemistry. Wikipedia. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans. PNAS. [Link]
-
Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care. Medscape. [Link]
-
Decomposition of an organophosphonate compound (dimethyl methylphosphonate) on the Ni(111) and Pd(111) surfaces. OSTI.GOV. [Link]
-
Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega. [Link]
-
Neutralizing phosphoric acid...? MIG Welding Forum. [Link]
-
Neutralizing Phosphoric Acid. Chemistry Forum. [Link]
-
How to neutralize phosphoric acid. Quora. [Link]
-
Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Cheméo. [Link]
-
MATERIAL SAFETY DATA SHEET. Australia Pacific LNG. [Link]
-
Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journals. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2,6-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Neutralizing phosphoric acid...? | MIG Welding Forum [mig-welding.co.uk]
- 9. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 10. quora.com [quora.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. Goldschmidt 2025 Conference [conf.goldschmidt.info]
- 13. collectionscanada.ca [collectionscanada.ca]
- 14. stm.bookpi.org [stm.bookpi.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
